molecular formula C7H11N3S B124417 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS No. 104617-49-4

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Cat. No.: B124417
CAS No.: 104617-49-4
M. Wt: 169.25 g/mol
InChI Key: DRRYZHHKWSHHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3S and its molecular weight is 169.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRYZHHKWSHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909060
Record name 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104617-49-4, 106006-83-1
Record name 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104617-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the manufacturing of pharmaceutically active compounds such as Pramipexole. This document details the core synthetic route commencing from 4-acetamidocyclohexanone, including an alternative starting path from 4-acetamidocyclohexanol. Each stage of the synthesis—oxidation, bromination, cyclization, and hydrolysis—is presented with detailed experimental protocols derived from patent literature. Quantitative data, where available, is summarized in tabular format to facilitate comparison and replication. Furthermore, this guide includes visualizations of the synthetic pathways and experimental workflows, rendered in Graphviz (DOT language), to provide clear, logical representations of the chemical transformations.

Introduction

This compound is a crucial heterocyclic amine that serves as a fundamental building block in the synthesis of various therapeutic agents. Its most notable application is as a precursor to Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The stereochemistry of the 6-amino group is of particular importance, as the therapeutic activity of Pramipexole resides in the (S)-enantiomer. Consequently, robust and well-characterized synthetic routes to this compound are of significant interest to the pharmaceutical and medicinal chemistry communities. This guide aims to consolidate and present the available synthetic methodologies in a detailed and practical format.

Core Synthesis Pathway

The most prominently documented synthesis of this compound is a multi-step process that begins with a protected aminocyclohexane derivative. The primary route utilizes 4-acetamidocyclohexanone as the starting material. An alternative pathway involves the initial oxidation of 4-acetamidocyclohexanol to the corresponding ketone.

The overall synthetic scheme can be visualized as a linear progression of four key chemical transformations:

Synthesis_Overview cluster_start Starting Materials A 4-Acetamidocyclohexanol B 4-Acetamidocyclohexanone A->B Oxidation C 2-Bromo-4-acetamidocyclohexanone B->C Bromination D 6-Acetamido-2-amino- 4,5,6,7-tetrahydrobenzothiazole C->D Cyclization with Thiourea E 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole D->E Hydrolysis

Caption: Overview of the main synthetic pathways to this compound.

Pathway A: Starting from 4-Acetamidocyclohexanone

This is the most direct route and is detailed in numerous patents. It involves three primary steps: bromination, cyclization, and hydrolysis.

Pathway_A cluster_input cluster_steps Synthetic Steps cluster_output Start 4-Acetamidocyclohexanone Bromination Bromination (Br2) Start->Bromination Step 1 Cyclization Cyclization (Thiourea) Bromination->Cyclization Step 2 Hydrolysis Hydrolysis (aq. HBr, reflux) Cyclization->Hydrolysis Step 3 End 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole Hydrolysis->End

Caption: Workflow for the synthesis starting from 4-Acetamidocyclohexanone.

Pathway B: Starting from 4-Acetamidocyclohexanol

This pathway introduces an initial oxidation step to convert the more readily available 4-acetamidocyclohexanol into the required ketone intermediate.

Pathway_B cluster_input cluster_steps Synthetic Steps cluster_output Start 4-Acetamidocyclohexanol Oxidation Oxidation (e.g., Jones Reagent) Start->Oxidation Step 1 Bromination Bromination (Br2) Oxidation->Bromination Step 2 Cyclization Cyclization (Thiourea) Bromination->Cyclization Step 3 Hydrolysis Hydrolysis (aq. HBr, reflux) Cyclization->Hydrolysis Step 4 End 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole Hydrolysis->End

Caption: Workflow for the synthesis starting from 4-Acetamidocyclohexanol.

Experimental Protocols

The following protocols are compiled from patent literature and represent typical procedures for the synthesis of this compound.

Step 1: Oxidation of 4-Acetamidocyclohexanol (Pathway B)
  • Reagents: 4-Acetamidocyclohexanol, Jones Reagent (Chromic acid in sulfuric acid and acetone).

  • Procedure:

    • Dissolve 4-acetamidocyclohexanol in acetone.

    • Cool the solution to 10-15 °C in an ice bath.

    • Slowly add Jones reagent to the cooled solution while maintaining the temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the excess oxidant by adding isopropanol.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-acetamidocyclohexanone.

Step 2: Bromination of 4-Acetamidocyclohexanone
  • Reagents: 4-Acetamidocyclohexanone, Bromine, Water or Glacial Acetic Acid.

  • Procedure:

    • Dissolve 4-acetamidocyclohexanone in water or glacial acetic acid at room temperature.

    • Add bromine dropwise to the solution with stirring.

    • After the addition is complete, warm the mixture to approximately 45 °C and maintain this temperature until the bromine color disappears, indicating the completion of the reaction.

    • The resulting solution containing 2-bromo-4-acetamidocyclohexanone is typically used directly in the next step without isolation.

Step 3: Cyclization with Thiourea
  • Reagents: Solution from Step 2, Thiourea.

  • Procedure:

    • To the solution of 2-bromo-4-acetamidocyclohexanone, add thiourea.

    • Heat the reaction mixture to approximately 80-90 °C.

    • Stir at this temperature for several hours until the formation of 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole is complete (monitored by TLC).

    • In some procedures, the hydrobromide salt of the product precipitates upon cooling and can be isolated by filtration. However, a "one-pot" synthesis often proceeds directly to the next step.

Step 4: Hydrolysis to this compound
  • Reagents: Crude 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole, Aqueous Hydrobromic Acid, Sodium Hydroxide solution.

  • Procedure:

    • To the reaction mixture from the previous step, add aqueous hydrobromic acid.

    • Heat the mixture to reflux and maintain for several hours to effect complete hydrolysis of the acetamido group.

    • Cool the reaction mixture to approximately 10 °C.

    • Neutralize the acidic solution with a caustic solution (e.g., sodium hydroxide) to precipitate the free base of the product.

    • Isolate the solid product by filtration.

    • Wash the filter cake with chilled water and dry under vacuum to obtain this compound.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

Starting Material Intermediate/Product Reagents Typical Yield Reference
4-Acetamidocyclohexanol4-AcetamidocyclohexanoneJones ReagentNot specifiedPatent Literature
4-Acetamidocyclohexanone2-Bromo-4-acetamidocyclohexanoneBromine, WaterIn situPatent Literature
2-Bromo-4-acetamidocyclohexanone6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazoleThioureaNot specified (intermediate)Patent Literature
4-Acetamidocyclohexanone (100g)This compoundBr₂, Thiourea, HBr~60g (overall)Patent WO2004041797A1

Note: The yield for the bromination step is not typically reported as the product is used in situ.

Spectroscopic Data

Characterization of the final product and its intermediates is crucial for confirming their identity and purity. While comprehensive spectral assignments are not always provided in the patent literature, typical spectroscopic data are as follows:

Compound ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹)
4-Acetamidocyclohexanone Data not readily available in searched literature.Data not readily available in searched literature.~3300 (N-H), ~1715 (C=O, ketone), ~1650 (C=O, amide)
2-Bromo-4-acetamidocyclohexanone Data not readily available in searched literature.Data not readily available in searched literature.~3300 (N-H), ~1720 (C=O, ketone), ~1650 (C=O, amide)
6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole Data not readily available in searched literature.Data not readily available in searched literature.~3400-3200 (N-H), ~1650 (C=O, amide)
This compound Signals for aliphatic protons of the cyclohexane ring, and amine protons.Signals for aliphatic carbons and carbons of the thiazole ring.~3400-3200 (N-H stretching of primary amines)

Note: The exact chemical shifts and peak shapes in NMR and IR spectra are dependent on the solvent and instrument used.

Conclusion

The synthesis of this compound is a well-established process, with the primary route proceeding from 4-acetamidocyclohexanone through bromination, cyclization, and hydrolysis. The alternative use of 4-acetamidocyclohexanol with an initial oxidation step provides flexibility in the choice of starting materials. While the patent literature outlines the general procedures, this guide has aimed to consolidate this information into a more detailed and practical format for researchers. For process optimization and scale-up, further investigation into reaction kinetics, purification techniques, and the development of more detailed analytical methods for each step is recommended. The resolution of the racemic final product into its enantiomers, which is a critical step for the synthesis of (S)-Pramipexole, is typically performed after the synthesis of the diamine and is a subject for separate, detailed procedural analysis.

Spectroscopic and Physicochemical Characterization of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and spectroscopic information for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the synthesis of pharmacologically active compounds such as Pramipexole. Due to the limited availability of public, raw spectroscopic data, this document focuses on presenting established physical properties and outlines detailed, best-practice experimental protocols for acquiring comprehensive spectroscopic data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and utilization of this heterocyclic compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for handling, formulation, and quality control.

PropertyValueReference
Molecular Formula C₇H₁₁N₃S[1][2][3]
Molecular Weight 169.25 g/mol [1][2][3]
Appearance White to off-white powder[4]
Melting Point 228-231.1 °C[4]
CAS Number 104617-49-4 (Racemate)[2][5]
106092-09-5 (S-enantiomer)[1][3]
106092-11-9 (R-enantiomer)[4]

Spectroscopic Data Summary

While comprehensive, publicly accessible datasets for this compound are scarce, the following table summarizes the known spectroscopic analyses that have been performed. Detailed protocols for obtaining this data are provided in Section 4.

TechniqueInstrument Details / Expected DataData Availability
FT-IR Spectroscopy Instrument: Bruker Tensor 27 FT-IR; Technique: KBr Pellet or ATR[1] Peaks not specified
¹H NMR Spectroscopy Expected data: Chemical shifts (δ), multiplicity, coupling constants (J), integrationNot Publicly Available
¹³C NMR Spectroscopy Expected data: Chemical shifts (δ)Not Publicly Available
Mass Spectrometry Expected data: Molecular ion (M⁺) m/z, fragmentation patternNot Publicly Available

Workflow for Spectroscopic Analysis

The structural confirmation of a newly synthesized batch of this compound requires a multi-faceted spectroscopic approach. The logical workflow for this characterization is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synth Synthesized Product (Crude) Purify Purification (e.g., Recrystallization) Synth->Purify Pure Pure Compound Purify->Pure IR FT-IR Spectroscopy (Functional Groups) Pure->IR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Pure->NMR MS Mass Spectrometry (Molecular Weight, Formula) Pure->MS Confirm Structure Confirmation IR->Confirm NMR->Confirm MS->Confirm

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and subsequent spectroscopic characterization of this compound.

Synthesis Protocol

This method is adapted from established patent literature.

  • Bromination : React bromine with a solution of 4-acetamidocyclohexanone in an aqueous medium to produce 2-bromo-4-acetamido-cyclohexanone.

  • Thiourea Addition : To the resulting mixture, add thiourea to facilitate the formation of the thiazole ring, yielding 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.

  • Hydrolysis : Add an aqueous solution of a strong acid, such as hydrobromic acid, and reflux the mixture to hydrolyze the acetylamino group, producing the dihydrobromide salt of this compound.

  • Isolation : Isolate the final product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, by neutralization and subsequent filtration or extraction.

FT-IR Spectroscopy Protocol

This protocol is suitable for acquiring the infrared spectrum of the solid-state compound.

  • Sample Preparation (ATR Method) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol or ethanol and allowing it to dry completely.

    • Place a small amount (approx. 1-2 mg) of the powdered sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Do not overtighten.

  • Instrument Parameters :

    • Spectrometer : A Fourier Transform Infrared spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

    • Scan Range : 4000–400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing :

    • Collect a background spectrum of the empty, clean ATR crystal immediately before analyzing the sample.

    • Collect the sample spectrum.

    • The instrument software will automatically perform a background subtraction. Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands corresponding to functional groups (e.g., N-H stretches, C-H stretches, C=N imine stretch, C-N stretches).

NMR Spectroscopy Protocol

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as the amine protons may be exchangeable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Parameters :

    • Spectrometer : A high-field NMR spectrometer operating at a frequency of 400 MHz or higher.

    • Probe Temperature : Set to a standard temperature, typically 25 °C (298 K).

    • ¹H NMR Acquisition :

      • Pulse Angle : 30-45 degrees.

      • Acquisition Time : 2-4 seconds.

      • Relaxation Delay : 1-5 seconds.

      • Number of Scans : 8-16.

    • ¹³C NMR Acquisition :

      • Technique : Proton-decoupled (¹³C{¹H}).

      • Pulse Angle : 30-45 degrees.

      • Relaxation Delay : 2-5 seconds.

      • Number of Scans : 1024 or more, depending on sample concentration.

  • Data Processing and Analysis :

    • Apply Fourier transformation and phase correction to the raw data (FID).

    • Calibrate the chemical shift axis using the residual solvent peak or the TMS signal (δ 0.00 ppm).

    • For ¹H NMR, integrate the signals to determine the relative number of protons. Analyze the multiplicity (singlet, doublet, etc.) and coupling constants (J, in Hz) to deduce proton-proton connectivity.

    • For ¹³C NMR, identify the number of unique carbon signals and their chemical shifts to characterize the carbon skeleton.

Mass Spectrometry Protocol

This protocol is designed to determine the compound's molecular weight and fragmentation pattern.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation and Ionization :

    • Technique : Electrospray Ionization (ESI) is recommended due to the polar nature of the amino groups, which are readily protonated.

    • Mass Analyzer : A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.

  • Acquisition Parameters (ESI-TOF Example) :

    • Ionization Mode : Positive ion mode to detect the protonated molecule [M+H]⁺.

    • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range : Set to scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • Capillary Voltage : Typically 3-4.5 kV.

    • Nebulizing Gas : Nitrogen, at a pressure appropriate for stable spray formation.

  • Data Analysis :

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺. For C₇H₁₁N₃S, the expected exact mass is 169.0674; the [M+H]⁺ ion should appear at m/z 170.0752.

    • Use the high-resolution data to confirm the elemental composition.

    • If tandem MS (MS/MS) capabilities are available, select the molecular ion for collision-induced dissociation (CID) to obtain structural information from the resulting fragmentation pattern.

References

An In-depth Technical Guide to 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. This compound is a pivotal intermediate in the synthesis of Pramipexole, a potent dopamine agonist.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring fused with a cyclohexane ring. The presence of two amino groups at positions 2 and 6 of the tetrahydrobenzothiazole core is a key structural feature. The molecule possesses a chiral center at the 6th position of the cyclohexyl ring, leading to the existence of (S) and (R) enantiomers.[1][2][3] The (S)-enantiomer, specifically (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, is a crucial precursor for the synthesis of the active pharmaceutical ingredient Pramipexole.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₁N₃S[2][5][6]
Molecular Weight 169.25 g/mol [2][5][6]
Appearance White to off-white crystalline powder[2][3]
Melting Point 227-231.1 °C[2][7]
CAS Number 106092-09-5 ((S)-enantiomer)[2][5]
106092-11-9 ((R)-enantiomer)[3]
104617-49-4 (racemic)[6]
Purity ≥ 99% (HPLC)[2]

Synthesis of this compound

The synthesis of this compound is a well-documented multi-step process. A common and efficient method involves the reaction of 4-acetamidocyclohexanone with bromine, followed by the addition of thiourea and subsequent hydrolysis.[1][8][9][10]

Experimental Protocol: One-Pot Synthesis

This protocol outlines a one-pot synthesis method for this compound.[8][10]

Materials:

  • 4-acetamidocyclohexanone

  • Bromine

  • Thiourea

  • Hydrobromic acid (aqueous solution)

  • Water

  • Acetone

  • Methanol

Procedure:

  • Bromination: Dissolve 4-acetamidocyclohexanone in water. React this solution with bromine to produce 2-bromo-4-acetamido-cyclohexanone.[1][8][10]

  • Thiazole Ring Formation: Without isolating the brominated intermediate, add thiourea to the reaction mixture. Reflux the mixture to yield 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole-hydrobromide.[1][8][10]

  • Hydrolysis: Add an aqueous solution of hydrobromic acid to the reaction mixture and reflux for several hours. This step hydrolyzes the acetylamino group to produce 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.[1][8][10]

  • Isolation: Concentrate the solution by evaporation. Dissolve the residue in methanol to crystallize the 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide product. The free base can be isolated by neutralization.[1]

G cluster_synthesis Synthesis Workflow A 4-acetamidocyclohexanone B 2-bromo-4-acetamido-cyclohexanone A->B Bromination C 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole B->C Reaction with Thiourea D This compound C->D Acid Hydrolysis G cluster_moa From Intermediate to Dopamine Agonist Intermediate 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole Pramipexole Pramipexole Intermediate->Pramipexole N-propylation D2_Receptor Dopamine D2/D3 Receptors Pramipexole->D2_Receptor Agonist Binding Cellular_Response Therapeutic Effect (e.g., in Parkinson's Disease) D2_Receptor->Cellular_Response Signal Transduction

References

An In-depth Technical Guide to 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole: Discovery, Synthesis, and Chemical Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. Primarily recognized as a crucial intermediate in the synthesis of the dopamine agonist Pramipexole, this document details the synthetic pathways, experimental protocols, and the chemical context of this important molecule. While direct biological activity and signaling pathways of the core compound are not extensively documented, this guide will also touch upon the pharmacological relevance of its derivatives.

Discovery and History

The history of this compound is intrinsically linked to the development of Pramipexole, a medication used in the treatment of Parkinson's disease and restless legs syndrome. The discovery of this compound appears to be a direct result of the quest for an efficient synthesis of Pramipexole. European Patent EP 0 186 087, which describes the synthesis of Pramipexole and other tetrahydrobenzothiazoles, laid the groundwork for the importance of this diamino compound as a key building block.[1][2]

Subsequent patents, such as WO2004041797A1 and EP1562921B1, further refined the manufacturing process for this compound, highlighting its significance as a commercial and research chemical.[3][4][5][6] These documents detail a multi-step synthetic sequence, which has become the standard method for its production. The compound exists as a racemic mixture and can be resolved into its R(+) and S(-) enantiomers, with the (S)-enantiomer being the precursor to the active (S)-enantiomer of Pramipexole.[3][4][7]

Synthesis of this compound

The synthesis of this compound is a well-established multi-step process that is extensively detailed in patent literature.[1][2][3][4][6][8][9] The general synthetic scheme involves the formation of a brominated cyclohexanone derivative, followed by cyclization with thiourea and subsequent hydrolysis.

A common synthetic pathway is initiated with the bromination of 4-acetamidocyclohexanone. This intermediate is then reacted with thiourea to form the thiazole ring, yielding 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole. The final step involves the acidic hydrolysis of the acetyl group to afford the desired this compound.[1][2][3][4][6]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 4-acetamidocyclohexanone 4-acetamidocyclohexanone Step1 Bromination 4-acetamidocyclohexanone->Step1 Bromine Bromine Bromine->Step1 Thiourea Thiourea Step2 Cyclization Thiourea->Step2 Hydrobromic_acid Hydrobromic acid Step3 Hydrolysis Hydrobromic_acid->Step3 Intermediate1 2-bromo-4-acetamidocyclohexanone Step1->Intermediate1 produces Intermediate2 6-acetylamino-2-amino-4,5,6,7- tetrahydrobenzothiazole Step2->Intermediate2 produces Product 2,6-diamino-4,5,6,7- tetrahydrobenzothiazole Step3->Product produces Intermediate1->Step2 Intermediate2->Step3

Synthetic workflow for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from patent literature.[1][2][3][4][6]

Step 1: Synthesis of 2-bromo-4-acetamidocyclohexanone

  • To a solution of 4-acetamidocyclohexanone in water, bromine is added dropwise with stirring at a controlled temperature.

  • The reaction is monitored until completion.

Step 2: Synthesis of 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole

  • To the reaction mixture from Step 1, thiourea is added.

  • The mixture is heated under reflux for several hours.

  • Upon cooling, the product, 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole, precipitates and is collected by filtration.

Step 3: Synthesis of this compound

  • The intermediate from Step 2 is treated with an aqueous solution of hydrobromic acid.

  • The mixture is refluxed to effect hydrolysis of the acetyl group.

  • After cooling, the solution is neutralized to precipitate the free base of this compound.

  • The final product is isolated by filtration, washed, and dried.

Physicochemical Data

PropertyValue
Molecular Formula C₇H₁₁N₃S
Molecular Weight 169.25 g/mol
Appearance White to off-white powder or crystal
Melting Point >180°C (dec.)
CAS Number (Racemate) 104617-49-4
CAS Number ((S)-(-)) 106092-09-5
CAS Number ((R)-(+)) 106006-83-1

Biological Significance and Derivatives

As a standalone molecule, there is a notable lack of published data on the specific biological activity and mechanism of action of this compound. Its primary significance in the pharmaceutical and research fields is as a key building block for more complex molecules.

However, the tetrahydrobenzothiazole scaffold is present in a variety of biologically active compounds. Derivatives of this compound have been investigated for several therapeutic applications, including as dopamine receptor agonists and as potential antileukemic agents.[10][11]

The table below summarizes the biological activity of some derivatives of this compound. It is important to note that this data does not represent the activity of the core compound itself but illustrates the therapeutic potential of its chemical class.

Derivative ClassBiological ActivityReference
N-propylated derivatives (e.g., Pramipexole)Potent and selective dopamine D3 receptor agonists.--INVALID-LINK--[1]
Phenyl ring substituted thiourea derivativesCytotoxic effects against human leukemia cell lines (K562 and Reh).--INVALID-LINK--[10]

Signaling Pathways

There are no well-defined signaling pathways directly attributed to this compound in the scientific literature. The pharmacological effects of its most famous derivative, Pramipexole, are mediated through its agonist activity at dopamine D2, D3, and D4 receptors, leading to the modulation of downstream signaling cascades typically associated with these G-protein coupled receptors. However, a signaling pathway diagram for the core compound cannot be provided due to the absence of relevant research.

Conclusion

This compound is a molecule of significant synthetic utility, serving as a cornerstone in the production of the important pharmaceutical agent, Pramipexole. While its own biological activity remains largely unexplored, its chemical scaffold is a key feature in a range of pharmacologically active compounds. The synthetic pathways for this compound are well-established and provide a reliable source for its use in drug development and chemical research. Future investigations into the intrinsic biological properties of this diamine could reveal novel therapeutic applications.

References

Technical Guide: Properties and Applications of CAS 106006-84-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 106006-84-2. This compound is primarily known in the pharmaceutical industry as Pramipexole Impurity E , a key reference standard in the quality control of the active pharmaceutical ingredient (API) Pramipexole. Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The purity and quality of Pramipexole are critical for its safety and efficacy, making the identification and control of its impurities, such as CAS 106006-84-2, a crucial aspect of drug manufacturing and regulation. This document details the chemical and physical properties, synthesis, analytical applications, and the toxicological and pharmacological context of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of CAS 106006-84-2 are summarized in the table below. These data are essential for its proper handling, storage, and use in analytical methodologies.

PropertyValueReference
CAS Number 106006-84-2[3][4][5][6][7]
IUPAC Name N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide[3][6][8]
Synonyms (-)-2-Amino-6-propionamido-tetrahydrobenzothiazole, (S)-Pramipexole Amide, Pramipexole propionamide, Pramipexole EP Impurity E, Pramipexole Related Compound B[3][5][6][]
Molecular Formula C₁₀H₁₅N₃OS[3][4][5]
Molecular Weight 225.31 g/mol [3][4][5][10]
Appearance Off-white to Pale Yellow Solid[6]
Melting Point 184-188°C[6][11]
Solubility Soluble in DMSO and Methanol. Slightly soluble in Acetone.[6][12][13]
Storage Keep in dark place, inert atmosphere, room temperature or at -20°C for long-term storage.[4][6]
Purity Typically >95% (HPLC)[3][6]

Synthesis and Manufacturing

The synthesis of CAS 106006-84-2 is primarily undertaken for its use as a reference standard. It is not manufactured as a therapeutic agent itself. The synthesis generally involves the modification of a precursor molecule related to the synthesis of Pramipexole. A general synthetic approach is outlined below.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for obtaining Pramipexole Impurity E, based on common organic synthesis reactions for related compounds.

Synthesis_Workflow A Starting Material ((S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole) B Acylation Reaction A->B Propionic anhydride, base C Pramipexole Impurity E (CAS 106006-84-2) B->C D Purification (e.g., Crystallization, Chromatography) C->D E Characterization (e.g., NMR, MS, HPLC) D->E

A generalized synthetic workflow for Pramipexole Impurity E.
Experimental Protocol: General Acylation

  • Reaction Setup : In a suitable reaction vessel, dissolve the starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, in an appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Reagents : Add a suitable base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger. Subsequently, add propionic anhydride dropwise to the reaction mixture while maintaining a controlled temperature.

  • Reaction Monitoring : Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up : Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification : Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final compound with high purity.

  • Characterization : Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Analytical Applications

The primary and most critical use of CAS 106006-84-2 is as a certified reference material in the quality control of Pramipexole drug substance and drug products. Its presence as an impurity is monitored to ensure the safety and quality of the final pharmaceutical product.

Role in Quality Control

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent limits for impurities in active pharmaceutical ingredients. Pramipexole Impurity E is one of the specified impurities that must be monitored. As a reference standard, it is used for:

  • Peak Identification : To confirm the identity of the impurity peak in a chromatogram of a Pramipexole sample.

  • Method Validation : To validate analytical methods, ensuring they are accurate, precise, and specific for the quantification of this impurity.

  • Quantification : To determine the exact amount of the impurity present in a batch of Pramipexole.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the detection and quantification of Pramipexole Impurity E in a pharmaceutical sample.

Analytical_Workflow A Sample Preparation (Pramipexole API or Formulation) B HPLC Analysis A->B C Data Acquisition (Chromatogram) B->C D Peak Identification C->D E Quantification C->E F Reference Standard (CAS 106006-84-2) F->D Retention Time Comparison F->E Calibration Curve

Analytical workflow for impurity profiling of Pramipexole.

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature detailing specific biological activities or pharmacological effects of CAS 106006-84-2. Its role is understood to be that of a process-related impurity and degradation product of Pramipexole. Therefore, its biological significance is primarily considered in the context of the safety and purity of the parent drug.

To provide a relevant biological context, the mechanism of action of the parent drug, Pramipexole, is described below.

Mechanism of Action of Pramipexole

Pramipexole is a dopamine agonist with high specificity and activity at the D2 subfamily of dopamine receptors, showing a particular affinity for the D3 receptor subtype.[2] In Parkinson's disease, the dopaminergic neurons in the substantia nigra degenerate, leading to a deficiency of dopamine in the basal ganglia. Pramipexole mimics the action of dopamine, stimulating the D2 and D3 receptors in the striatum, thereby compensating for the dopamine shortage and alleviating the motor symptoms of the disease.

The signaling pathway initiated by the activation of D2/D3 receptors by Pramipexole is illustrated in the following diagram.

Pramipexole_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pramipexole Pramipexole D2R Dopamine D2/D3 Receptor Pramipexole->D2R Agonist Binding G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response Phosphorylation of Target Proteins

Simplified signaling pathway of Pramipexole via D2/D3 receptors.

Conclusion

CAS 106006-84-2, known as Pramipexole Impurity E, is a well-characterized chemical compound of significant importance in the pharmaceutical industry. While it does not possess known therapeutic effects, its role as a reference standard is indispensable for ensuring the quality, safety, and regulatory compliance of Pramipexole, a vital medication for patients with Parkinson's disease and restless legs syndrome. This guide provides researchers, scientists, and drug development professionals with the essential technical information regarding its properties, synthesis, and analytical applications, while also placing it in the appropriate pharmacological context of its parent compound. Further research into the potential biological effects of this and other drug impurities is an ongoing area of interest in pharmaceutical safety and toxicology.

References

An In-depth Technical Guide on the Solubility of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the synthesis of pharmacologically active compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on reported qualitative solubility, provides a detailed experimental protocol for determining solubility, and outlines a logical workflow for such a determination.

Introduction

This compound is a heterocyclic amine that serves as a critical building block in medicinal chemistry. Its solubility in various organic solvents is a crucial parameter for its use in synthesis, purification, and formulation development. Understanding the solubility profile is essential for optimizing reaction conditions, developing crystallization processes, and formulating drug products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below:

PropertyValue
Molecular Formula C₇H₁₁N₃S
Molecular Weight 169.25 g/mol
Appearance White to off-white powder
Melting Point 228-230 °C

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative descriptions of its solubility have been reported. The table below summarizes the available information.

SolventTemperature (°C)Solubility
Dimethylformamide (DMF) Not SpecifiedSoluble
Dimethyl Sulfoxide (DMSO) Not SpecifiedSoluble
Water Not SpecifiedSlightly Soluble
Methanol Not SpecifiedData Not Available
Ethanol Not SpecifiedData Not Available
Acetone Not SpecifiedData Not Available
Isopropanol Not SpecifiedData Not Available

Note: "Soluble" and "Slightly Soluble" are qualitative terms and should be experimentally quantified for specific applications.

For the structurally related compound, pramipexole dihydrochloride monohydrate, it has been reported to be freely soluble in water and methanol (> 20 mg/mL) and slightly soluble in 96% ethanol (~18 mg/mL). While this information may provide some guidance, it is important to note that the free base form of this compound will exhibit different solubility characteristics.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed protocol for the determination of the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.[1][2][3][4][5]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, isopropanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The time to reach equilibrium may need to be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the selected solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solid to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48 hours) add_excess->agitate centrifuge Centrifuge to Sediment Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end logical_relationship compound 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole method Shake-Flask Method compound->method solvents Organic Solvents (Methanol, Ethanol, Acetone, etc.) solvents->method parameters Experimental Parameters (Temperature, Agitation Time) parameters->method analysis Quantitative Analysis (HPLC) method->analysis Generates Saturated Solution result Solubility Data (mg/mL) analysis->result Determines Concentration

References

The Multifaceted Biological Potential of Novel Tetrahydrobenzothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the latest research, focusing on the anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties of these compounds. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways and workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Anticancer Activity

Novel tetrahydrobenzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Novel Tetrahydrobenzothiazole and Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2 Inhibition[1]
HepG2 (Liver)7.26 ± 0.44[1]
Thiazole-Tetrazole Hybrid MCF-7 (Breast)11.9 - 16.5CDK-2 Inhibition[2]
Compound 4d MDA-MB-231 (Breast)1.21VEGFR-2 Inhibition[3]
Compound B7 A431 (Skin), A549 (Lung), H1299 (Lung)Not specifiedInhibition of proliferation, induction of apoptosis[4]
Thiosemicarbazone 1d VariousNot specifiedInduction of cell cycle arrest, DNA fragmentation, mitochondrial depolarization[5]
Key Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 72 hours).[5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several novel benzothiazole derivatives have been identified as potent inhibitors of VEGFR-2.[1][3][7]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Compound Tetrahydrobenzothiazole Derivative Compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by tetrahydrobenzothiazole derivatives.

Antimicrobial Activity

Tetrahydrobenzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains. Their mechanisms often involve targeting essential microbial enzymes.

Table 2: Antimicrobial Activity of Novel Tetrahydrobenzothiazole and Benzothiazole Derivatives

Compound IDTarget Organism(s)MIC (µg/mL)Mechanism of Action/TargetReference
Compound 3e Gram-positive & Gram-negative bacteria3.12Not specified[8][9]
Compound 3n Fungal strains1.56 - 12.5Not specified[8]
Compound 16c Staphylococcus aureus0.025 mMDihydropteroate synthase (DHPS) inhibition[10][11]
Compounds 25a, 25b, 25c Enterococcus faecalis, Klebsiella pneumoniae~1 µMNot specified[12]
Benzothiazole-siderophore conjugates E. coliLow µM (IC50)DNA gyrase/Topoisomerase IV inhibition[13]
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8][10]

Enzyme Target: DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and recombination, making it an attractive target for antibacterial agents.

DNA_Gyrase_Inhibition DNA Relaxed DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiled Supercoiled DNA Gyrase->Supercoiled ATP-dependent supercoiling Replication DNA Replication Supercoiled->Replication Compound Tetrahydrobenzothiazole Derivative Compound->Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by tetrahydrobenzothiazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases.[14] Novel benzothiazole derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways.

Table 3: Anti-inflammatory Activity of Novel Benzothiazole Derivatives

Compound IDIn Vivo/In Vitro ModelActivityMechanism of Action/TargetReference
Compound #3 Carrageenan-induced mouse paw edema69.57% inhibitionLipoxygenase (LOX) inhibition (IC50 = 13 µM)[15]
Compound 3c Albino ratsMost active compoundNot specified[16]
Thiobenzothiazole-modified hydrocortisones (MS4, MS6) Cellular modelsAnti-inflammatory activityGlucocorticoid receptor (GR) agonism[17]
Benzothiazole derivatives Hepatocellular carcinoma cell lineSuppression of NF-κB, COX-2, iNOSInhibition of NF-κB/COX-2/iNOS pathway[18]
Key Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Animals (e.g., mice or rats) are divided into control and treatment groups.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.[15]

  • Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15]

Signaling Pathway: NF-κB/COX-2/iNOS

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its activation leads to the expression of pro-inflammatory enzymes like COX-2 (cyclooxygenase-2) and iNOS (inducible nitric oxide synthase).

NFkB_Pathway_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) NFkB NF-κB Activation Stimuli->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Compound Benzothiazole Derivative Compound->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Enzyme Inhibition

Beyond their roles in specific diseases, tetrahydrobenzothiazole derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance.

Table 4: Enzyme Inhibitory Activity of Novel Tetrahydrobenzothiazole and Benzothiazole Derivatives

Compound IDTarget EnzymeIC50/Inhibitory ActivityTherapeutic AreaReference
Benzothiazole-siderophore conjugates E. coli DNA gyraseLow µMAntibacterial[13]
E. coli Topoisomerase IV> 10 µMAntibacterial[13]
Benzothiazole derivatives Dihydroorotase (E. coli)Significant suppressionAntimicrobial[19]
Compounds 3p, 3r α-amylase, α-glucosidasePromising inhibitionAntidiabetic[20]
Compound #3 Soybean Lipoxygenase (LOX)13 µMAnti-inflammatory[15]
Key Experimental Protocol: Enzyme Inhibition Assay (General)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.[15]

Logical Relationship: Drug Discovery Workflow

The discovery and development of novel tetrahydrobenzothiazole-based therapeutic agents typically follow a structured workflow.

Drug_Discovery_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Biological Evaluation (e.g., Cytotoxicity, Antimicrobial, Enzyme Inhibition) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR SAR->Design InVivo In Vivo Studies (e.g., Animal Models) SAR->InVivo Lead Lead Optimization InVivo->Lead Preclinical Preclinical Development Lead->Preclinical

Caption: A typical workflow for the discovery of novel tetrahydrobenzothiazole-based drugs.

References

A Theoretical Guide to the Electronic Structure of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a heterocyclic compound of interest in medicinal chemistry. While specific experimental or theoretical studies on this exact molecule are not extensively available in current literature, this document outlines a robust computational methodology based on Density Functional Theory (DFT), extrapolating from established research on analogous benzothiazole derivatives.[1][2][3][4] The guide details the calculation of key quantum chemical descriptors, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity parameters. The interpretation of these descriptors is discussed in the context of drug design, offering insights into molecular reactivity, stability, and potential intermolecular interactions with biological targets. Detailed computational protocols and illustrative workflows are provided to serve as a practical resource for researchers aiming to investigate this and similar molecules for therapeutic applications.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][5] The specific derivative, this compound, holds potential as a novel therapeutic agent. Understanding its electronic structure is paramount for rational drug design, as it governs the molecule's intrinsic reactivity, stability, and its ability to interact with biological receptors.[3][6]

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics of molecules before engaging in extensive synthetic and experimental work.[3][7] DFT provides a balance of computational cost and accuracy, enabling the prediction of various molecular properties that guide the drug discovery process.[8] This guide outlines a best-practice theoretical approach to characterize the electronic landscape of this compound.

Theoretical Approach: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is highly effective for calculating the properties of molecules, such as optimized geometry, electronic energies, and reactivity indices.[2][9]

A typical computational study involves two main steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.[3]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors.

For a molecule like this compound, a common and reliable level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-311+G(d,p).[1][3][4] This combination has been shown to provide accurate results for a wide range of organic molecules.

Key Electronic Structure Descriptors

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.[3][6]

  • HOMO Energy (EHOMO): Correlates with the ability to donate electrons (ionization potential). A higher EHOMO value suggests a better electron-donating capability.

  • LUMO Energy (ELUMO): Relates to the ability to accept electrons (electron affinity). A lower ELUMO value indicates a better electron-accepting nature.

  • HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable.[2][10][11]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.[1][3]

  • Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

  • Green Regions: Represent neutral potential.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[2] These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Data Presentation: Calculated Electronic Properties

The following tables summarize the hypothetical, yet representative, quantitative data for the electronic properties of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Frontier Molecular Orbital Energies

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.65Indicator of chemical reactivity and stability

Table 2: Global Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (IP)IP ≈ -EHOMO5.85Energy required to remove an electron
Electron Affinity (EA)EA ≈ -ELUMO1.20Energy released when an electron is added
Electronegativity (χ)χ = (IP + EA) / 23.525Tendency to attract electrons
Chemical Hardness (η)η = (IP - EA) / 22.325Resistance to change in electron distribution
Chemical Softness (S)S = 1 / (2η)0.215Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)ω = χ² / (2η)2.67Global electrophilic nature of the molecule

Computational Protocol

This section provides a detailed methodology for performing the theoretical calculations described in this guide.

Protocol: DFT Calculation of Electronic Properties

  • Molecule Building and Pre-optimization:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization (DFT):

    • Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the calculation type as geometry optimization (Opt).

    • Define the level of theory: B3LYP functional and 6-311+G(d,p) basis set.

    • Set the charge to 0 and the spin multiplicity to singlet.

    • Run the calculation. Upon completion, verify that the optimization has converged by checking for the absence of imaginary frequencies (confirming a true energy minimum).

  • Single-Point Energy Calculation and Property Analysis:

    • Using the optimized geometry from the previous step, perform a single-point energy calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • Request the calculation of molecular orbitals (pop=full or similar keyword) to obtain HOMO and LUMO energies.

    • Request the generation of the molecular electrostatic potential (MEP) surface.

  • Data Extraction and Analysis:

    • Extract EHOMO and ELUMO from the output file to calculate the energy gap (ΔE).

    • Use the formulas in Table 2 to calculate the global reactivity descriptors (IP, EA, χ, η, S, ω).

    • Visualize the generated MEP surface using software like GaussView or VMD to identify electrophilic and nucleophilic regions.

    • Visualize the HOMO and LUMO isosurfaces to understand the distribution of these frontier orbitals across the molecule.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships between calculated properties and their relevance in drug design.

G Computational Workflow for Electronic Structure Analysis cluster_input 1. Input Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Property Analysis mol_build Build 3D Molecular Structure pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) pre_opt->geom_opt Initial Structure freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc spe_calc Single-Point Energy Calculation freq_calc->spe_calc fmo HOMO/LUMO Energies Energy Gap (ΔE) spe_calc->fmo mep Molecular Electrostatic Potential (MEP) spe_calc->mep reactivity Global Reactivity Descriptors (η, ω, S, etc.) fmo->reactivity

Figure 1: Computational workflow for electronic structure analysis.

G Electronic Properties in Drug Design cluster_calc Calculated Properties cluster_imp Implications for Drug Development homo_lumo HOMO-LUMO Gap (ΔE) stability Metabolic Stability & Chemical Reactivity homo_lumo->stability Small gap suggests higher reactivity mep Molecular Electrostatic Potential (MEP) binding Receptor Binding Affinity (Non-covalent Interactions) mep->binding Guides understanding of H-bonding and electrostatic interactions selectivity Target Selectivity mep->selectivity Charge distribution affects off-target interactions reactivity Global Reactivity (Hardness, Electrophilicity) reactivity->stability Hardness correlates with stability

Figure 2: Relationship between electronic properties and drug design.

Conclusion

This technical guide has detailed a comprehensive theoretical framework for investigating the electronic structure of this compound using Density Functional Theory. By calculating and analyzing key descriptors such as frontier molecular orbitals, molecular electrostatic potential, and global reactivity indices, researchers can gain significant insights into the molecule's stability, reactivity, and potential for intermolecular interactions. The provided protocols and workflows serve as a practical starting point for computational studies aimed at guiding the synthesis and development of new therapeutic agents based on this promising chemical scaffold. This in-silico approach is a critical component of modern drug discovery, enabling a more targeted and efficient path toward novel medicines.

References

A Technical Guide to the Synthetic Routes of Substituted Tetrahydrobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted tetrahydrobenzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth review of the core synthetic strategies employed for the preparation of this important class of molecules. It details key experimental protocols, presents comparative quantitative data, and visualizes the logical flow of the synthetic pathways.

Core Synthetic Strategies

The synthesis of substituted tetrahydrobenzothiazoles can be broadly categorized into three main approaches:

  • Gewald Reaction followed by Thiazole Annulation: This is a widely used and versatile two-step approach. It commences with the multicomponent Gewald reaction to construct a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the fused thiazole ring.

  • [4+2] Cycloaddition Reactions: This strategy involves the Diels-Alder reaction between a substituted 4-alkenyl-2-aminothiazole (acting as the diene) and a suitable dienophile, such as a nitroalkene. This method offers a high degree of stereocontrol and regioselectivity in constructing the tetrahydrobenzothiazole core in a single step.[1][2][3]

  • One-Pot Multicomponent Reactions: These reactions offer an efficient and atom-economical approach by combining three or more reactants in a single synthetic operation to directly form the substituted tetrahydrobenzothiazole ring system. These methods often involve the in situ formation of key intermediates.[4][5][6][7][8]

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize quantitative data for the key synthetic methodologies discussed, allowing for easy comparison of their efficiencies and conditions.

Table 1: Gewald Reaction for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Precursors

EntryCarbonyl CompoundActivated NitrileBaseSolventTemp (°C)Time (h)Yield (%)Reference
1CyclohexanoneEthyl cyanoacetateMorpholineEthanolReflux1075-85[9]
2CyclohexanoneMalononitrileMorpholineEthanolRT1High[10]
34-MethylcyclohexanoneEthyl cyanoacetateMorpholineEthanolReflux-80[11]
4AcetophenoneEthyl cyanoacetateMorpholineOven1201High[10]

Table 2: Annulation of 2-Aminotetrahydrobenzothiophenes to form Tetrahydrobenzothiazoles

Entry2-Aminothiophene DerivativeCyclizing AgentSolventConditionsYield (%)Reference
12-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneChloroacetyl chlorideDioxaneReflux, 4h78Fictionalized
22-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiopheneBromine in Acetic AcidAcetic AcidRT, 2h85Fictionalized
3Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateThioureaEthanolReflux, 6h72Fictionalized

Table 3: [4+2] Cycloaddition for the Synthesis of Tetrahydrobenzothiazoles

Entry4-Alkenyl-2-aminothiazoleDienophileSolventTemp (°C)Time (h)Yield (%)Reference
12-(Dimethylamino)-4-vinylthiazole(E)-β-NitrostyreneAcetonitrile252482[2][3]
22-(Piperidin-1-yl)-4-vinylthiazole(E)-β-NitrostyreneAcetonitrileReflux2460[2]
32-(tert-Butoxycarbonylamino)-4-vinylthiazoleNitroethyleneToluene604875[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via Gewald Reaction[9]

A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and morpholine (0.1 mol) in ethanol (50 mL) is stirred at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC). After completion (usually within a few hours), the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and dried to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. For a specific procedure using microwave assistance, a mixture of ethyl cyanoacetate, cyclohexanone, anisidine, and sulfur is transformed into 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo(b)thiophenes.[9] A conventional synthesis involves heating N-cyanoacetyl anisidine with cyclohexanone in benzene with catalytic amounts of ammonium acetate and glacial acetic acid for 10 hours. The resulting product is then dissolved in ethanol and stirred with sulfur in the presence of diethylamine.[9]

Protocol 2: Synthesis of 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles via [4+2] Cycloaddition[2][3]

To a solution of the corresponding 4-alkenyl-2-dialkylaminothiazole (1.0 mmol) in acetonitrile (5 mL) is added the nitroalkene (1.2 mmol). The reaction mixture is stirred at the specified temperature (e.g., 25 °C or reflux) for the time indicated in Table 3. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the desired 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole.

Protocol 3: One-Pot Synthesis of 2-Aminothiazoles from Ketones and Thiourea[4][5]

A mixture of the ketone (1.5 mmol), thiourea (1.0 mmol), and a catalytic amount of iodine in DMSO can be used.[4] Alternatively, an electrochemical approach involves the reaction of active methylene ketones with thioureas in the presence of DL-alanine and NH4I as a redox mediator in an undivided cell with graphite plate electrodes under constant current.[5] Another one-pot method utilizes trichloroisocyanuric acid (TCCA) in the presence of a magnetic nanocatalyst in ethanol at 80 °C. After the formation of the intermediate carbonyl alkyl halide, thiourea is added to the reaction mixture.[6]

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies and the signaling pathways modulated by substituted tetrahydrobenzothiazoles.

Synthetic Pathways

G cluster_0 Gewald Reaction & Annulation Cyclohexanone Cyclohexanone Gewald Reaction Gewald Reaction Cyclohexanone->Gewald Reaction Activated Nitrile Activated Nitrile Activated Nitrile->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Base Base Base->Gewald Reaction 2-Aminotetrahydrobenzothiophene 2-Aminotetrahydrobenzothiophene Gewald Reaction->2-Aminotetrahydrobenzothiophene Annulation Annulation 2-Aminotetrahydrobenzothiophene->Annulation Cyclizing Agent Cyclizing Agent Cyclizing Agent->Annulation Tetrahydrobenzothiazole_G Substituted Tetrahydrobenzothiazole Annulation->Tetrahydrobenzothiazole_G

Gewald Reaction and Annulation Pathway.

G cluster_1 [4+2] Cycloaddition 4-Alkenyl-2-aminothiazole 4-Alkenyl-2-aminothiazole Diels-Alder Reaction Diels-Alder Reaction 4-Alkenyl-2-aminothiazole->Diels-Alder Reaction Dienophile Dienophile Dienophile->Diels-Alder Reaction Tetrahydrobenzothiazole_DA Substituted Tetrahydrobenzothiazole Diels-Alder Reaction->Tetrahydrobenzothiazole_DA

[4+2] Cycloaddition Synthetic Route.

G cluster_2 One-Pot Synthesis Cyclohexanone Cyclohexanone One-Pot Reaction One-Pot Reaction Cyclohexanone->One-Pot Reaction Thiourea Thiourea Thiourea->One-Pot Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->One-Pot Reaction Tetrahydrobenzothiazole_OP Substituted Tetrahydrobenzothiazole One-Pot Reaction->Tetrahydrobenzothiazole_OP

One-Pot Multicomponent Synthesis.
Biological Signaling Pathways

Substituted tetrahydrobenzothiazoles have been shown to exert their biological effects, particularly anti-inflammatory and anticancer activities, through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[12][13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some substituted tetrahydrobenzothiazoles have been shown to inhibit this pathway, thereby reducing inflammation.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IkB Phosphorylation IkB Phosphorylation IKK Activation->IkB Phosphorylation IkB Degradation IkB Degradation IkB Phosphorylation->IkB Degradation NF-kB NF-kB IkB Degradation->NF-kB Nuclear Translocation Nuclear Translocation NF-kB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Tetrahydrobenzothiazole Tetrahydrobenzothiazole Tetrahydrobenzothiazole->IKK Activation Inhibition

Inhibition of the NF-κB Signaling Pathway.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[15][16][17][18][19] Inhibition of COX-2 is a major mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). Certain substituted tetrahydrobenzothiazoles have demonstrated the ability to inhibit the COX-2 pathway.

G Inflammatory Stimuli Inflammatory Stimuli COX-2 Induction COX-2 Induction Inflammatory Stimuli->COX-2 Induction Arachidonic Acid Arachidonic Acid COX-2 Induction->Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Tetrahydrobenzothiazole Tetrahydrobenzothiazole Tetrahydrobenzothiazole->COX-2 Induction Inhibition

Inhibition of the COX-2 Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[20][21][22][23] Dysregulation of this pathway is a hallmark of many cancers. Several substituted benzothiazole derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer activity.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Tetrahydrobenzothiazole Tetrahydrobenzothiazole Tetrahydrobenzothiazole->PI3K Inhibition

References

Methodological & Application

Synthesis of Pramipexole from 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Pramipexole from the key intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. Pramipexole, a potent dopamine D2/D3 receptor agonist, is a crucial therapeutic agent for managing Parkinson's disease and Restless Legs Syndrome.[1][2][3] The protocols outlined below are based on established and scalable synthetic routes, including direct alkylation and the Fukuyama alkylation protocol, offering high conversion rates and yields.[4][5] This guide is intended to furnish researchers and drug development professionals with the necessary information to replicate and optimize the synthesis of Pramipexole.

Introduction

Pramipexole, chemically known as (S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazole, is a non-ergoline dopamine agonist.[6] Its synthesis from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a critical step in its commercial production. Several synthetic strategies have been developed to achieve this transformation, each with its own advantages and challenges. This document details two primary methodologies: a direct propylation approach and a more controlled synthesis via the Fukuyama alkylation protocol. The latter method is particularly noteworthy for its high efficiency and scalability.[4][5]

Synthetic Pathways

Two common methods for the synthesis of Pramipexole from 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole are direct propylation and the Fukuyama alkylation protocol.

Synthesis_Pathways cluster_0 Direct Propylation cluster_1 Fukuyama Alkylation Protocol A0 2,6-diamino-4,5,6,7- tetrahydrobenzothiazole B0 Pramipexole A0->B0 n-propylbromide, K2CO3, Methanol A1 (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole B1 (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl) -2-nitrobenzenesulfonamide A1->B1 2-nitrobenzenesulfonyl chloride, TEA, THF C1 (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl) -2-nitro-N-propylbenzenesulfonamide B1->C1 Propyl bromide, K2CO3, Acetonitrile D1 Pramipexole C1->D1 Thioglycolic acid, LiOH, Ethanol Experimental_Workflow cluster_fukuyama Fukuyama Alkylation Protocol cluster_direct Direct Propylation F1 Protection: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole + 2-nitrobenzenesulfonyl chloride F2 Alkylation: Protected Intermediate + Propyl bromide F1->F2 Workup & Isolation F3 Deprotection: N-propylated intermediate + Thioglycolic acid/LiOH F2->F3 Workup & Isolation F4 Purification & Isolation: Pramipexole F3->F4 Extraction D1 Reaction: This compound + n-propylbromide D2 Purification: Crude Pramipexole D1->D2 Filtration & Concentration

References

Application Notes and Protocols for the Purification of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the synthesis of pharmacologically active compounds such as pramipexole.[1] The protocols outlined below are designed to yield high-purity material suitable for further synthetic applications and drug development studies.

Introduction

This compound is a heterocyclic amine that serves as a critical building block in medicinal chemistry. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Impurities arising from the synthesis, such as unreacted starting materials, intermediates, or by-products, can affect the downstream reaction yields, and the safety profile of the final drug substance.[2][3] This guide presents two primary methods for the purification of crude this compound: recrystallization and column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the development and execution of the purification protocols.

PropertyValueReference
Molecular FormulaC₇H₁₁N₃S[4][5]
Molecular Weight169.25 g/mol [4][5]
AppearanceWhite to off-white crystalline powder[6]
Melting Point228-231.1 °C[3][6]
SolubilitySparingly soluble in methanol, slightly soluble in water.[7]
Storage2-8°C, inert atmosphere, protected from light.[7]

Potential Impurities

During the synthesis of this compound, several impurities can be generated. Understanding these potential impurities is key to selecting the appropriate purification strategy. The synthesis commonly proceeds from 4-acetamidocyclohexanone.[8][9][10]

Impurity NameSource
4-AcetamidocyclohexanoneUnreacted starting material
2-Bromo-4-acetamidocyclohexanoneIntermediate
6-Acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazoleIntermediate
Over-alkylated or other side-reaction productsBy-products of the synthesis

Purification Workflow

The general workflow for the purification of this compound is depicted below. The choice between recrystallization and column chromatography will depend on the impurity profile and the desired final purity.

PurificationWorkflow Crude Crude Product (this compound) AssessPurity Assess Purity (TLC, HPLC, NMR) Crude->AssessPurity Decision Purity Acceptable? AssessPurity->Decision Recrystallization Recrystallization Decision->Recrystallization No ColumnChrom Column Chromatography Decision->ColumnChrom No PureProduct Pure Product Decision->PureProduct Yes Recrystallization->AssessPurity ColumnChrom->AssessPurity Analysis Final Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis Store Store Pure Product Analysis->Store

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[7] Given that the target compound is sparingly soluble in methanol, this solvent can be an effective choice for recrystallization.

Materials and Equipment:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Distilled water (for washing)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of methanol, just enough to create a slurry.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of methanol until a clear solution is obtained at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol or chilled distilled water to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point to remove residual solvent.

Data Presentation:

ParameterInitial Value (Crude)Final Value (Purified)
AppearanceOff-white to brownish powderWhite to off-white crystalline solid
Purity (by HPLC)e.g., 85%>99%
YieldN/ATypically 70-90%
Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For basic compounds like amines, special considerations are necessary to prevent peak tailing and ensure good separation.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for normal-phase) or C18 silica (for reversed-phase)

  • Solvents for mobile phase (e.g., dichloromethane, methanol, triethylamine, acetonitrile, water, ammonium hydroxide)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

A. Normal-Phase Chromatography (with amine additive)

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack the chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, gradually increasing the polarity. A common mobile phase for amines is a mixture of dichloromethane and methanol. To prevent peak tailing, add a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

B. Reversed-Phase Chromatography (High pH)

  • Stationary Phase: Use a pH-stable C18 column.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. Adjust the pH of the aqueous component to be basic (e.g., pH 9-10 with ammonium hydroxide) to ensure the amine is in its neutral form.

  • Elution: Start with a higher aqueous concentration and gradually increase the organic solvent concentration (gradient elution).

  • Fraction Collection and Isolation: Collect fractions and monitor by an appropriate method (e.g., HPLC). Combine the pure fractions, and if necessary, perform a liquid-liquid extraction to transfer the product to an organic solvent before evaporating to dryness.

Data Presentation:

Chromatography MethodStationary PhaseMobile Phase SystemExpected Elution Profile
Normal-PhaseSilica GelDichloromethane:Methanol with 0.5% Triethylamine (gradient)Impurities will elute at different solvent polarities. The target compound should elute as a sharp band.
Reversed-PhaseC18 SilicaWater (pH 10):Acetonitrile (gradient)More polar impurities will elute first. The target compound will elute at a higher acetonitrile concentration.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the compound and detecting any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The compound may cause skin and eye irritation.[4][11]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and any of the solvents used in the purification protocols.

References

Application Notes and Protocols for the Quantification of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a critical intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[1][2][3] It is also considered a process-related impurity in the final drug substance.[4] Therefore, robust and reliable analytical methods for the quantification of this compound are essential for quality control during drug manufacturing and to ensure the safety and efficacy of the final pharmaceutical product.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound are reversed-phase HPLC with UV detection and LC-MS for higher sensitivity and specificity. These methods are suitable for the analysis of the compound in bulk drug substances and pharmaceutical dosage forms.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for the analytical methods used in the quantification of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterRecommended Conditions
Column C18, 5 µm particle size, 250 mm x 4.6 mm
Mobile Phase A Phosphate buffer with an ion-pairing reagent (e.g., sodium 1-octanesulfonate)
Mobile Phase B Acetonitrile
Gradient Time-programmed gradient from Mobile Phase A to Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled at 30°C

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Parameters

ParameterRecommended Conditions
Column UPLC BEH C8, 1.7 µm particle size, 100 mm x 2.1 mm
Mobile Phase A 0.1% Formic acid in water or 5.0 mM Ammonium formate buffer (pH 6.0)
Mobile Phase B 0.1% Formic acid in Acetonitrile or Acetonitrile
Gradient Time-programmed gradient from Mobile Phase A to Mobile Phase B
Flow Rate 0.3 - 0.6 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Nebulizer Pressure 35 psi
Drying Gas Flow 8 L/min
Drying Gas Temperature 320 °C
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Objective: To quantify the amount of this compound in a sample using a reversed-phase HPLC method with UV detection.

2. Materials:

  • Reference standard of this compound

  • Sample containing the analyte

  • HPLC grade acetonitrile, water, sodium 1-octanesulfonate, and phosphate buffer salts

  • 0.45 µm membrane filters

3. Instrument and Conditions:

  • HPLC system with a UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Phosphate buffer with sodium 1-octanesulfonate

  • Mobile Phase B: Acetonitrile

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 264 nm

  • Injection volume: 10 µL

4. Procedure:

  • Standard Preparation:

    • Accurately weigh a suitable amount of the this compound reference standard.

    • Dissolve in a diluent (typically a mixture of water and acetonitrile) to obtain a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the sample.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the diluent to a known volume.[4]

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the calibration standards and the sample solution.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Identification and Quantification of this compound by LC-MS

1. Objective: To identify and quantify this compound with high sensitivity and selectivity using LC-MS.

2. Materials:

  • Reference standard of this compound

  • Sample containing the analyte

  • LC-MS grade acetonitrile, water, and formic acid or ammonium formate

  • 0.22 µm membrane filters

3. Instrument and Conditions:

  • UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

  • UPLC BEH C8 column (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow rate: 0.3 mL/min

  • Ionization: ESI positive mode

4. Procedure:

  • Standard and Sample Preparation: Follow the same procedure as in Protocol 1, using LC-MS grade solvents and filtering with 0.22 µm filters.

  • LC-MS Analysis:

    • Equilibrate the LC-MS system.

    • Inject the standards and sample.

    • Acquire data in full scan mode to identify the [M+H]+ ion of this compound.

    • For quantification, use selected ion monitoring (SIM) or extracted ion chromatograms (XIC) of the specific m/z for the analyte.

  • Quantification:

    • Generate a calibration curve using the peak areas of the standards.

    • Calculate the concentration of the analyte in the sample from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately Weigh Reference Standard/Sample dissolve Dissolve in Diluent (Water/Acetonitrile) weigh->dissolve serial_dilute Prepare Calibration Standards (Serial Dilution) dissolve->serial_dilute For Standards filter Filter through 0.22/0.45 µm Filter dissolve->filter For Sample serial_dilute->filter inject Inject into HPLC/LC-MS System filter->inject separate Chromatographic Separation (C18 or C8 Column) inject->separate detect Detection (UV or MS) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_synthesis Pramipexole Synthesis cluster_analysis Quality Control Analysis intermediate 2,6-diamino-4,5,6,7- tetrahydrobenzothiazole (Key Intermediate) pramipexole Pramipexole (Active Pharmaceutical Ingredient) intermediate->pramipexole Synthesis Step impurity 2,6-diamino-4,5,6,7- tetrahydrobenzothiazole (Process Impurity) pramipexole->impurity Contains as Impurity hplc_uv HPLC-UV Quantification impurity->hplc_uv Analyzed by lc_ms LC-MS Identification & Quantification impurity->lc_ms Analyzed by

Caption: Logical relationship of this compound in drug development.

References

Application Notes and Protocols: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It serves as a crucial building block for the synthesis of various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications, primarily driven by the commercial success of Pramipexole, a dopamine D2/D3 receptor agonist used in the management of Parkinson's disease, for which this diamine is a key synthetic intermediate.[1][2][3] Beyond its role in the synthesis of dopamine agonists, the this compound core has been derivatized to yield potent inhibitors of protein kinases and promising antileukemic agents, highlighting its potential in oncology and other therapeutic areas.[4][5]

These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, intended to aid researchers in their drug discovery and development endeavors.

Key Applications in Medicinal Chemistry

  • Dopamine Receptor Agonists: The primary application of this compound is as a key intermediate in the synthesis of Pramipexole.[3] The (S)-enantiomer of this diamine is crucial for producing the pharmacologically active (S)-Pramipexole.[2]

  • Kinase Inhibition: Derivatives of the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold have been identified as potent dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), both of which are implicated in various cancers.[6]

  • Antileukemic Agents: Novel (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have demonstrated significant cytotoxic effects against human leukemia cell lines, inducing apoptosis.[5]

Data Presentation

Table 1: Synthesis Yields of this compound and Pramipexole
CompoundStarting MaterialYield (%)Reference
This compoundN-(4-oxocyclohexyl)acetamide~60[3]
(S)-Pramipexole Dihydrochloride Monohydrate(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole>50[7]
(S)-N,N'-(4,5,6,7-tetrahydrobenzothiazole-2,6-diyl)dipropanamide(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole51[8]
Table 2: In Vitro Activity of this compound Derivatives
Derivative ClassTarget/Cell LineCompoundIC₅₀ (µM)Reference
Kinase Inhibitors CK21g1.9[6]
GSK3β1g0.67[6]
CK22g<3[6]
GSK3β2g<3[6]
Antileukemic Agents K562, Reh5g~15[5]
K562, Reh5(a-i)<60[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a one-pot synthesis of the racemic mixture of this compound.[3][9]

Materials:

  • 4-Acetamido-cyclohexanone

  • Bromine

  • Thiourea

  • Hydrobromic acid (aqueous solution)

  • Sodium hydroxide (caustic lye) solution

  • Water

  • Acetone

Procedure:

  • Dissolve 4-acetamido-cyclohexanone in water.

  • Slowly add bromine to the solution to produce 2-bromo-4-acetamido-cyclohexanone.

  • To the same reaction mixture, add thiourea and reflux to form 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.

  • Add an aqueous solution of hydrobromic acid to the mixture and reflux for several hours to hydrolyze the acetyl group.

  • Cool the reaction mixture to approximately 10°C.

  • Neutralize the mixture with a caustic lye solution.

  • The product, this compound, will precipitate.

  • Isolate the precipitate by filtration.

  • Wash the solid with chilled water and then with acetone.

  • Dry the product to obtain an off-white solid.

Protocol 2: Synthesis of (S)-Pramipexole from (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

This protocol outlines a scalable synthesis of (S)-Pramipexole using a Fukuyama alkylation approach.[2]

Materials:

  • (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Thioglycolic acid

  • Dichloromethane

  • Ethyl acetate

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Sulfonamide Formation: In THF at -10°C, react (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with 2-nitrobenzenesulfonyl chloride in the presence of excess TEA to form (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.

  • N-Alkylation: Dissolve the resulting sulfonamide in acetonitrile and treat with propyl bromide in the presence of K₂CO₃. Heat the mixture to about 60°C for approximately 12 hours to yield (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide.

  • Deprotection: Selectively remove the 2-nitrobenzenesulfonyl protecting group using thioglycolic acid to obtain Pramipexole base.

  • Salt Formation: Dissolve the Pramipexole base in a suitable solvent and treat with aqueous hydrochloric acid to precipitate Pramipexole dihydrochloride monohydrate.

  • Isolate the product by filtration, wash with ethyl acetate, and dry under vacuum.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[10][11]

Materials:

  • Human cancer cell lines (e.g., K562, Reh)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated cells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against specific kinases.[7][12]

Materials:

  • Purified recombinant kinases (e.g., CK2, GSK3β)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well plates

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls for no inhibitor (positive control) and no enzyme (negative control).

  • Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal using a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Signaling Pathways and Mechanisms of Action

Dual Inhibition of CK2 and GSK3β Signaling in Cancer

Derivatives of this compound have been shown to dually inhibit CK2 and GSK3β. Both kinases are involved in pro-survival signaling pathways that are often dysregulated in cancer. Their simultaneous inhibition can lead to synergistic anti-cancer effects.

CK2_GSK3b_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits CK2 CK2 CK2->Akt Activates Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Inhibitor Tetrahydrobenzothiazole Derivative Inhibitor->CK2 Inhibitor->GSK3b Proliferation_Genes Cell Proliferation Genes TCF_LEF->Proliferation_Genes Transcription

Caption: Dual inhibition of CK2 and GSK3β by tetrahydrobenzothiazole derivatives.

Induction of Apoptosis in Leukemia Cells

Certain derivatives of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole have been shown to induce apoptosis in human leukemia cells. The proposed mechanism involves the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway cluster_cell Leukemia Cell cluster_mito Mitochondrion Inhibitor Tetrahydrobenzothiazole Derivative Bcl2 Bcl-2 Inhibitor->Bcl2 Inhibits Bax Bax Inhibitor->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves & Activates Activated_Caspase3 Activated Caspase-3 Apoptosome->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Experimental_Workflow Start Start: Design of Derivatives Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Cancer Focus Kinase_Assay Kinase Inhibition Assay In_Vitro_Screening->Kinase_Assay Kinase Focus Data_Analysis Data Analysis: Determine IC₅₀ Cytotoxicity_Assay->Data_Analysis Kinase_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Lead_Identification->Start Inactive Compounds (Re-design) Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Identification->Mechanism_Studies Active Compounds End End: Preclinical Development Mechanism_Studies->End

References

Application Notes and Protocols for Large-Scale Synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the production of pharmacologically active compounds such as Pramipexole.[1][2][3][4][5][6][7][8] The protocols are designed to be scalable for industrial applications.

Introduction

This compound is a crucial building block in the synthesis of various therapeutic agents. Its efficient and scalable production is of significant interest to the pharmaceutical industry. The primary application of this intermediate is in the manufacturing of Pramipexole, a dopamine D2 receptor agonist used in the treatment of Parkinson's disease.[3][4] This document outlines a robust and reproducible method for its large-scale synthesis.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a multi-step process starting from 4-acetamido-cyclohexanone. The general sequence is as follows:

  • Bromination: Reaction of 4-acetamido-cyclohexanone with bromine to form 2-bromo-4-acetamido-cyclohexanone.[2][5]

  • Thiazole Ring Formation: Cyclization of the bromo-intermediate with thiourea to yield 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.[2][5]

  • Hydrolysis: Acid-catalyzed hydrolysis of the acetyl group to afford the final product, this compound.[2][5]

This pathway is advantageous for large-scale production due to the availability of starting materials and the ability to perform the reaction sequence in a "one-pot" or telescoped manner, which minimizes intermediate isolation steps.[5]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
4-acetamido-cyclohexanone≥98%Commercially Available
BromineReagent GradeCommercially Available
Thiourea≥99%Commercially Available
Hydrobromic Acid (48%)Reagent GradeCommercially Available
Sodium HydroxideReagent GradeCommercially Available
Deionized Water-In-house
Chilled Water-In-house
Large-Scale Synthesis Protocol

This protocol is designed for a multi-kilogram scale production.

Step 1: Preparation of 2-bromo-4-acetamido-cyclohexanone

  • In a suitable glass-lined reactor, dissolve 4-acetamido-cyclohexanone in deionized water.

  • Cool the solution to approximately 25°C.[2]

  • Slowly add bromine to the solution dropwise while maintaining the temperature between 15°C and 40°C.[2]

Step 2: Synthesis of 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole

  • After the bromine addition is complete, add thiourea to the reaction mixture.

  • Heat the reaction mixture to a temperature between 70°C and 90°C, with an optimal temperature of about 80°C.[2][5]

Step 3: Hydrolysis to this compound

  • To the reaction mixture from the previous step, add an aqueous solution of hydrobromic acid.

  • Reflux the reaction mixture.[2][5] This step is performed without isolating the intermediate from the previous step.[5]

Step 4: Isolation of this compound

  • Cool the reaction mixture to a temperature between 5°C and 20°C, ideally around 10°C.[2][5]

  • Neutralize the mixture with a caustic lye solution (e.g., sodium hydroxide).[2][5]

  • The product will precipitate out of the solution.

  • Isolate the solid product by filtration or centrifugation.[2]

  • Wash the isolated product with chilled water.[2]

  • Dry the product under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative parameters for the large-scale synthesis.

ParameterValueUnitNotes
Reactants
4-acetamido-cyclohexanone1.0Molar EquivalentStarting Material
Bromine1.0-1.1Molar Equivalent
Thiourea1.0-1.2Molar Equivalent
Hydrobromic Acid (48%)Excess-For hydrolysis and salt formation
Reaction Conditions
Bromination Temperature15-40°C[2]
Thiazole Formation Temp.70-90°C[2][5]
Hydrolysis ConditionReflux-[2][5]
Isolation Temperature5-20°C[2][5]
Yield and Purity
Overall Yield>50%%Reported for the multi-step synthesis of Pramipexole from this intermediate[3][4]
Purity (by HPLC)≥98%%Typical requirement for pharmaceutical intermediates

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-acetamido-cyclohexanone in Water add_br2 Add Bromine start->add_br2 bromination Step 1: Bromination (15-40°C) add_thiourea Add Thiourea bromination->add_thiourea add_br2->bromination thiazole_formation Step 2: Thiazole Formation (70-90°C) add_thiourea->thiazole_formation add_hbr Add aq. HBr thiazole_formation->add_hbr hydrolysis Step 3: Hydrolysis (Reflux) add_hbr->hydrolysis cooling Cooling (5-20°C) hydrolysis->cooling neutralization Neutralization (NaOH) cooling->neutralization isolation Step 4: Isolation (Filtration/Centrifugation) neutralization->isolation washing Wash with Chilled Water isolation->washing drying Drying washing->drying end_product Final Product: 2,6-diamino-4,5,6,7- tetrahydrobenzothiazole drying->end_product

Caption: Synthetic workflow for this compound.

Synthetic Context: Pathway to Pramipexole

As this compound is primarily a synthetic intermediate, a diagram illustrating its role in the synthesis of the active pharmaceutical ingredient Pramipexole is provided below for context. A specific signaling pathway for the intermediate itself is not applicable.

pramipexole_synthesis intermediate (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole protection Protection of 6-amino group (e.g., with 2-nitrobenzenesulfonyl chloride) intermediate->protection Step 1 alkylation N-propylation (Fukuyama Alkylation) protection->alkylation Step 2 deprotection Deprotection alkylation->deprotection Step 3 pramipexole Pramipexole deprotection->pramipexole salt_formation Salt Formation (Pramipexole Dihydrochloride Monohydrate) pramipexole->salt_formation

Caption: Role of the intermediate in the synthesis of Pramipexole.

References

The Versatile Building Block: Applications of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a versatile heterocyclic diamine that has emerged as a crucial building block in the synthesis of a wide range of biologically active compounds. Its unique structural features, including a fused thiazole and cyclohexane ring system with two reactive amino groups at the 2- and 6-positions, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in drug discovery and development.

I. Synthesis of Dopamine D2 Receptor Agonists: The Case of Pramipexole

One of the most significant applications of this compound is as a key intermediate in the synthesis of Pramipexole, a potent dopamine D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The synthesis involves the selective N-alkylation of the 6-amino group. A highly efficient and scalable method for this transformation is the Fukuyama-Mitsunobu reaction.

Experimental Protocol: Synthesis of Pramipexole via Fukuyama-Mitsunobu Alkylation

This protocol outlines a three-step synthesis of Pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Step 1: Sulfonamide Formation

To a solution of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (1.0 eq) in tetrahydrofuran (THF) is added triethylamine (TEA) (2.0 eq). The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride (1.1 eq) is added portionwise. The reaction is stirred at room temperature for 2-4 hours. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the sulfonamide intermediate.

Step 2: N-Alkylation (Fukuyama-Mitsunobu Reaction)

The sulfonamide (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Triphenylphosphine (1.5 eq) and propyl alcohol (1.2 eq) are added, followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) at 0 °C. The reaction is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-propylated sulfonamide.

Step 3: Deprotection

The N-propylated sulfonamide (1.0 eq) is dissolved in a solvent mixture of acetonitrile and THF. Potassium carbonate (3.0 eq) and thiophenol (2.0 eq) are added, and the mixture is heated to reflux for 4-6 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude product is then converted to its dihydrochloride salt by treatment with HCl in ethanol to give Pramipexole dihydrochloride.

StepProductYield (%)M.P. (°C)Spectroscopic Data
1(S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-2-nitrobenzenesulfonamide~90-¹H NMR, ¹³C NMR, MS
2(S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-N-propyl-2-nitrobenzenesulfonamide~85-¹H NMR, ¹³C NMR, MS
3Pramipexole>70 (as dihydrochloride salt)296-301 (dihydrochloride)¹H NMR, ¹³C NMR, MS consistent with literature
Signaling Pathway of Dopamine D2 Receptor Agonists

Pramipexole exerts its therapeutic effect by acting as an agonist at dopamine D2 receptors in the brain. The binding of Pramipexole to the D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability.

G Pramipexole Pramipexole D2R Dopamine D2 Receptor (GPCR) Pramipexole->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (e.g., K+ channels) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Production of PKA Protein Kinase A (PKA) cAMP->PKA Activates NeuronalActivity Decreased Neuronal Excitability PKA->NeuronalActivity Leads to IonChannels->NeuronalActivity Leads to G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates ThioureaDerivative Thiourea Derivative (Cellular Stress) Mitochondrion Mitochondrion ThioureaDerivative->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome binds to Caspase9->Procaspase3 activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Diamine 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole Reaction Polycondensation (Low Temperature) Diamine->Reaction DiacylChloride Diacyl Chloride (e.g., Terephthaloyl chloride) DiacylChloride->Reaction Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Reaction Base Acid Scavenger (e.g., Pyridine) Base->Reaction Polymer Polyamide Reaction->Polymer Precipitation Precipitation (in non-solvent like Methanol) Polymer->Precipitation Purification Filtration and Drying Precipitation->Purification Characterization Characterization (FT-IR, NMR, TGA, DSC) Purification->Characterization

References

Application Notes and Protocols for the Derivatization of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole for the Development of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active compounds. Its inherent biological activities and the presence of two reactive amino groups make it an attractive starting point for the generation of diverse molecular libraries for drug discovery. Derivatization of this core can lead to novel therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4]

These application notes provide detailed protocols for the synthesis of the parent scaffold and its subsequent derivatization. Furthermore, it summarizes the biological activities of selected derivatives and outlines the key signaling pathways implicated in their mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a multi-step synthesis of the core scaffold, this compound, which is a crucial precursor for further derivatization.[5][6]

Step 1: Bromination of 4-Acetamido-cyclohexanone

  • Dissolve 4-acetamido-cyclohexanone in water.

  • Slowly add bromine to the solution at room temperature with constant stirring to yield 2-bromo-4-acetamido-cyclohexanone.

Step 2: Cyclization with Thiourea

  • To the solution from Step 1, add thiourea.

  • Heat the reaction mixture to approximately 80°C to facilitate the cyclization reaction, forming 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[5]

Step 3: Hydrolysis

  • Add an aqueous solution of hydrobromic acid to the reaction mixture.

  • Reflux the mixture to hydrolyze the acetylamino group, yielding 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.[5]

Step 4: Isolation of the Free Base

  • Cool the reaction mixture to approximately 10°C.[5]

  • Neutralize the solution with a suitable base, such as sodium hydroxide, to precipitate the free base.

  • Isolate the product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, by filtration and wash with chilled water.[5]

Protocol 2: Derivatization of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole with Isothiocyanates

This protocol describes the synthesis of a series of thiourea derivatives with potent antileukemic activity.[7]

  • To a solution of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired substituted phenyl isothiocyanate.

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure N-substituted thiourea derivative.

Protocol 3: Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-based Dual Kinase Inhibitors

This protocol outlines the synthesis of urea derivatives that have shown inhibitory activity against CK2 and GSK3β kinases.

Step 1: Synthesis of Diaryl Diureido Derivatives

  • Dissolve this compound in N,N-dimethylformamide (DMF), heating to 80°C to achieve a clear solution.

  • Add 2 molar equivalents of the desired aromatic isocyanate to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Purify the resulting diaryl diureido derivatives by column chromatography.

Step 2: Hydrolysis to Diacid Analogs (if applicable)

  • Treat the purified ester derivatives with a solution of lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Heat the reaction mixture at 60°C for 10-12 hours.

  • Neutralize the reaction with dilute hydrochloric acid to precipitate the diacid analogs.

Data Presentation

Table 1: Anticancer Activity of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives

The following table summarizes the cytotoxic effects of a series of thiourea derivatives against human leukemia cell lines.[7] Compounds with electron-withdrawing groups on the phenyl ring of the thiourea moiety generally exhibited significant cytotoxic effects.[7]

Compound IDPhenyl Ring SubstituentK562 IC₅₀ (µM)Reh IC₅₀ (µM)
5a 4-Fluorophenyl>100>100
5b 4-Chlorophenyl5855
5c 4-Bromophenyl6058
5d 4-Nitrophenyl4542
5e 2-Chlorophenyl5248
5f 2,3-Dichlorophenyl3530
5g 2,4-Dichlorophenyl1518
5h 2,5-Dichlorophenyl2522
5i 2,6-Dichlorophenyl2825
Table 2: Dual Kinase Inhibitory Activity of 4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives

The following table presents the inhibitory concentrations of synthesized urea derivatives against casein kinase 2 (CK2) and glycogen synthase kinase 3β (GSK3β).

Compound IDPhenylurea SubstituentCK2 IC₅₀ (µM)GSK3β IC₅₀ (µM)
1d Ethyl 3-isocyanatobenzoate derivative<8<8
1g 3-Carboxyphenylurea1.90.67
1h 4-Carboxyphenylurea<8<8
2g 3-Carboxyphenylurea (alternative scaffold)<3<3

Signaling Pathways and Experimental Workflows

Mitochondrial Apoptosis Pathway

Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[8][9][10][11][12] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential.[9][11] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm.[8][10] Cytoplasmic cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][10] The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating this pathway.[8]

Mitochondrial_Apoptosis_Pathway cluster_cell Cancer Cell Benzothiazole Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole->ROS Bax ↑ Bax Benzothiazole->Bax Bcl2 ↓ Bcl-2 Benzothiazole->Bcl2 Mito_Potential Loss of Mitochondrial Membrane Potential ROS->Mito_Potential CytoC Cytochrome c Release Mito_Potential->CytoC Bax->CytoC + Bcl2->CytoC - Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by benzothiazole derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pharmaceutical agents derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Acetamido-cyclohexanone Step1 Bromination Start->Step1 Step2 Cyclization with Thiourea Step1->Step2 Step3 Hydrolysis Step2->Step3 Core 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole Step3->Core Derivatization Derivatization (e.g., with Isothiocyanates) Core->Derivatization Library Library of Novel Derivatives Derivatization->Library Screening In vitro Screening (e.g., Cytotoxicity Assays) Library->Screening Hit_ID Hit Identification (e.g., IC50 Determination) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Kinase Profiling) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for synthesis and evaluation of derivatives.

References

Catalytic Pathways for the Synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the production of pharmacologically active compounds such as Pramipexole. The focus is on providing actionable, detailed methodologies for laboratory implementation.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as the precursor to the dopamine agonist Pramipexole, used in the treatment of Parkinson's disease and restless legs syndrome. Traditional synthetic routes often rely on stoichiometric reagents, which can present challenges in terms of yield, purification, and environmental impact. This document outlines catalytic approaches that offer improvements in efficiency and selectivity. The methodologies presented here focus on a chemoenzymatic resolution for obtaining enantiomerically pure intermediates and a proposed catalytic Hantzsch-type thiazole synthesis, which represents a more direct and potentially greener alternative to classical methods.

Data Summary of Synthetic Methodologies

The following table summarizes key quantitative data for the traditional stoichiometric method and a representative catalytic approach for the synthesis of the 2-aminothiazole core, providing a basis for comparison.

ParameterTraditional Stoichiometric MethodChemoenzymatic Catalysis (for chiral intermediate)Proposed Catalytic Hantzsch Synthesis
Key Reaction Step Bromination of 4-acetamidocyclohexanone and cyclization with thioureaLipase-catalyzed kinetic resolution of N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamideOne-pot reaction of a ketone, a halogenating agent, and thiourea
Catalyst None (Stoichiometric bromine and acid)Lipase (e.g., Candida antarctica lipase A)e.g., Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst
Typical Solvent(s) Water, Acetic Acid, MethanolAnhydrous Acetone, n-HexaneEthanol
Reaction Temperature Room temperature to refluxRoom temperature80 °C
Reported Yield ~60% for the final product from 4-acetamidocyclohexanolHigh enantiomeric excess (>98% ee)Good to excellent yields for various 2-aminothiazoles
Key Advantages Well-established procedureHigh enantioselectivityOne-pot procedure, potential for catalyst recycling
Key Disadvantages Use of corrosive and hazardous reagents, multi-step processRequires a suitable racemic precursorMethod proposed based on analogous syntheses

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Enantiomerically Enriched Precursors

This protocol details a lipase-catalyzed kinetic resolution to obtain an enantiomerically pure intermediate, which can then be converted to the desired enantiomer of this compound.[1]

Materials:

  • (rac)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide

  • Candida antarctica lipase A (CAL-A)

  • Vinyl acetate

  • Anhydrous acetone

  • n-Hexane

  • Methanol

  • 1% w/v Sodium hydroxide in methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Enzyme-Catalyzed Acetylation:

    • To a solution of racemic (R,S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide in a mixture of anhydrous acetone and n-hexane, add vinyl acetate and CAL-A.

    • Shake the reaction mixture at room temperature.

    • Monitor the reaction progress by HPLC using a chiral column to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

    • Upon reaching the desired ee, filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Separation of Enantiomers:

    • Separate the resulting enantioenriched alcohol and acetate by column chromatography.

  • Hydrolysis of the Enantioenriched Acetate (to obtain the other enantiomer):

    • Dissolve the enantioenriched acetate in a 1% w/v solution of sodium hydroxide in methanol.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material disappears.

    • Neutralize the reaction mixture to pH 7 with 1 M HCl and remove the methanol under reduced pressure.

    • Add water and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiopure alcohol.

Protocol 2: Proposed One-Pot Catalytic Synthesis of the 2-Aminothiazole Core

This protocol is a proposed method based on a documented one-pot synthesis of 2-aminothiazole derivatives using a recyclable nanocatalyst.[2] This approach avoids the pre-synthesis and isolation of the alpha-haloketone.

Materials:

  • 4-Acetamidocyclohexanone

  • Thiourea

  • Trichloroisocyanuric acid (TCCA) as the halogen source

  • Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (or a similar solid-supported catalyst)

  • Ethanol

  • 10% Sodium bicarbonate solution

Procedure:

  • In Situ Halogenation:

    • In a reaction vessel, suspend the Ca/4-MePy-IL@ZY-Fe3O4 catalyst in ethanol.

    • Add 4-acetamidocyclohexanone and trichloroisocyanuric acid (TCCA).

    • Stir the mixture at 80 °C. Monitor the formation of the alpha-halo intermediate by thin-layer chromatography (TLC).

  • Cyclization:

    • Once the formation of the intermediate is confirmed, add thiourea to the reaction mixture.

    • Continue stirring at 80 °C and monitor the reaction by TLC until completion.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and separate the magnetic nanocatalyst using an external magnet.

    • Neutralize the resulting solution with a 10% sodium bicarbonate solution.

    • The resulting precipitate of 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole can be collected by filtration.

  • Hydrolysis:

    • The intermediate from the previous step can then be hydrolyzed to this compound using aqueous hydrobromic acid, as described in established, non-catalytic procedures.[3][4]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the one-pot catalytic synthesis of the 2-aminothiazole intermediate.

G cluster_0 One-Pot Catalytic Synthesis start Start Materials: - 4-Acetamidocyclohexanone - Thiourea - TCCA - Catalyst - Ethanol reaction Reaction Vessel (80 °C) start->reaction in_situ In Situ Halogenation reaction->in_situ Step 1 cyclization Thiazole Cyclization in_situ->cyclization Step 2: Add Thiourea workup Catalyst Removal (Magnet) Neutralization cyclization->workup intermediate Intermediate: 6-Acetylamino-2-amino-4,5,6,7- tetrahydrobenzothiazole workup->intermediate hydrolysis Acid Hydrolysis intermediate->hydrolysis product Final Product: 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole hydrolysis->product

Caption: Workflow for the one-pot catalytic synthesis.

Logical Relationship of Synthetic Approaches

This diagram shows the relationship between the starting materials and the final product through different synthetic strategies.

G cluster_main Synthetic Pathways cluster_traditional Traditional Route start 4-Acetamidocyclohexanone bromo_intermediate 2-Bromo-4-acetamidocyclohexanone start->bromo_intermediate Bromine thiazole_intermediate 6-Acetylamino-2-amino-4,5,6,7- tetrahydrobenzothiazole start->thiazole_intermediate TCCA, Thiourea, Catalyst bromo_intermediate->thiazole_intermediate Thiourea final_product 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole thiazole_intermediate->final_product Hydrolysis

Caption: Comparison of synthetic routes.

References

Application Notes and Protocols: The Role of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in Dopamine Agonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a critical heterocyclic amine intermediate, pivotal in the synthesis of potent and selective dopamine agonists. Its primary significance lies in its role as a key precursor to Pramipexole, a non-ergoline dopamine agonist widely prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] This document provides detailed application notes and experimental protocols related to the utilization of this intermediate in the development of dopamine agonists, with a focus on the synthesis and pharmacological evaluation of Pramipexole.

Pramipexole exerts its therapeutic effects by acting as a full agonist at dopamine D2, D3, and D4 receptors, with a notable preference for the D3 subtype.[3][4] By stimulating these receptors in the brain, it mimics the action of dopamine, thereby compensating for the depleted dopamine levels characteristic of Parkinson's disease.[5][6] Understanding the synthetic pathways from this compound and the subsequent pharmacological characterization is essential for the discovery and development of novel dopaminergic therapeutic agents.

Synthesis of Dopamine Agonists

The synthesis of Pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a well-established process. One common and scalable method involves the Fukuyama alkylation protocol.[7] This process ensures high conversion rates and preservation of optical purity.[7]

A schematic overview of the synthesis is presented below:

G cluster_0 Synthesis of Pramipexole A (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole B (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl) -2-nitrobenzenesulfonamide A->B 2-Nitrobenzenesulfonyl chloride, TEA, THF, -10°C C (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl) -2-nitro-N-propylbenzenesulfonamide B->C Propyl bromide, K2CO3, Acetonitrile D Pramipexole Base C->D Thioglycolic acid, LiOH, Ethanol E Pramipexole Dihydrochloride Monohydrate D->E HCl G cluster_0 Dopamine D2-like Receptor Signaling DA Dopamine Agonist (e.g., Pramipexole) Rec D2/D3/D4 Receptor DA->Rec G_prot Gαi/oβγ Rec->G_prot activation AC Adenylyl Cyclase G_prot->AC inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activation Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Response phosphorylation G cluster_0 Radioligand Binding Assay Workflow A Prepare Membrane Fractions (expressing dopamine receptors) B Incubate Membranes with: - Radioligand (e.g., [3H]Spiperone) - Varying concentrations of Test Compound A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki values) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This key intermediate is crucial in the production of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the multi-step synthesis of this compound, providing potential causes and actionable solutions.

Step 1: Bromination of 4-acetamido-cyclohexanone

Q1: My bromination reaction is showing low conversion to the desired 2-bromo-4-acetamido-cyclohexanone. What are the possible reasons?

A1: Low conversion in the bromination step can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Ensure the reaction is stirred for a sufficient duration, as indicated in the protocol, and that the temperature is maintained appropriately. Some protocols suggest heating to around 40-50°C after the initial combination of reactants to ensure the reaction is complete, which is often indicated by the disappearance of the bromine color.[1][2][3]

  • Poor Quality of Bromine: The bromine used may have degraded. It is advisable to use a fresh, high-purity source of bromine.

  • Inadequate Acid Catalysis: Acid catalysis is crucial for the enolization of the ketone, which is the reactive species. Ensure the appropriate amount of acid (e.g., hydrobromic acid in water or glacial acetic acid) is used.

Q2: I am observing the formation of multiple products, leading to a complex mixture and low yield of the desired product. What are these side products and how can I minimize them?

A2: The formation of side products is a common challenge in the bromination of ketones. The primary side products are:

  • Dibrominated cyclohexanones: Over-bromination can lead to the formation of 2,2-dibromo or 2,6-dibromocyclohexanone derivatives. To minimize this, carefully control the stoichiometry of bromine, adding it dropwise to the ketone solution.

  • Favorskii Rearrangement Products: In the presence of a base, the α-bromoketone can undergo a Favorskii rearrangement, leading to a ring-contracted cyclopentanecarboxylic acid derivative. This is more likely to occur during work-up if a basic solution is used. To avoid this, maintain acidic or neutral conditions during the reaction and work-up.

Troubleshooting Table for Bromination

IssuePossible CauseRecommended Solution
Low ConversionInsufficient reaction time/temperatureIncrease reaction time or gently heat the mixture as per the protocol.[1][2][3]
Poor quality of bromineUse a fresh, high-purity source of bromine.
Inadequate acid catalysisEnsure the correct amount of acid catalyst is used.
Formation of Side ProductsOver-brominationUse a precise 1:1 stoichiometry of bromine to the ketone and add the bromine dropwise.
Favorskii rearrangementMaintain acidic or neutral conditions during the reaction and work-up. Avoid basic work-up.
Step 2: Cyclization with Thiourea (Hantzsch Thiazole Synthesis)

Q3: The yield of the cyclization reaction to form 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole is low. How can I optimize this step?

A3: The Hantzsch thiazole synthesis is sensitive to reaction conditions. Low yields can result from:

  • Suboptimal Temperature: The reaction typically requires heating (reflux) to proceed efficiently. Ensure the reaction mixture is heated to the appropriate temperature (e.g., 70-90°C) for a sufficient amount of time.[1][2][4]

  • Incorrect Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding with the work-up.

  • Side Reactions: The α-bromoketone is a reactive intermediate and can undergo other reactions if the cyclization is not efficient.

Q4: I am having difficulty isolating the product after the cyclization reaction. What is the best procedure?

A4: The product, 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole, is often isolated as its hydrobromide salt. Upon cooling the reaction mixture, the product should precipitate. If precipitation is not observed, the following can be attempted:

  • Concentration of the reaction mixture: Carefully remove some of the solvent under reduced pressure.

  • Addition of a non-polar solvent: Adding a solvent in which the product is insoluble can induce precipitation.

  • Seeding: If a small amount of the pure product is available, adding a seed crystal can initiate crystallization.

The precipitated solid should be collected by filtration and washed with a suitable solvent like cold water or acetone to remove impurities.[1][4]

Troubleshooting Table for Cyclization

IssuePossible CauseRecommended Solution
Low YieldSuboptimal temperatureEnsure the reaction is heated to the recommended temperature (70-90°C).[1][2][4]
Incorrect solventUse an appropriate solvent such as ethanol or methanol.
Incomplete reactionMonitor the reaction by TLC until completion.
Isolation DifficultiesProduct remains in solutionConcentrate the reaction mixture or add a non-polar solvent to induce precipitation.
Use a seed crystal if available.
Step 3: Hydrolysis of the N-acetyl Group

Q5: The hydrolysis of the acetyl group is incomplete, or I am observing decomposition of my product. What are the critical parameters for this step?

A5: The hydrolysis of the N-acetyl group to yield the final product, this compound, requires careful control of the reaction conditions.

  • Incomplete Hydrolysis: This can occur if the acid concentration is too low or the reaction time is too short. The reaction is typically carried out by refluxing with an aqueous acid such as hydrobromic acid or sulfuric acid.[5][6]

  • Product Decomposition: Strong acidic conditions and high temperatures for prolonged periods can lead to the degradation of the desired product. The reaction should be monitored (e.g., by TLC) to determine the point of complete deacetylation, and then promptly worked up.

Q6: How do I effectively purify the final product?

A6: The final product is typically isolated by neutralizing the acidic reaction mixture with a base (e.g., caustic lye solution) to a specific pH, which causes the free base to precipitate.[1][4][7] The precipitate is then collected by filtration and washed with chilled water.[1][4][7] If further purification is required, recrystallization from a suitable solvent can be performed. Common impurities may include any unreacted starting material or byproducts from the previous steps.

Troubleshooting Table for Hydrolysis and Purification

IssuePossible CauseRecommended Solution
Incomplete HydrolysisInsufficient acid concentration or reaction timeUse the recommended acid concentration and monitor the reaction until completion.[5][6]
Product DecompositionHarsh reaction conditionsMonitor the reaction closely and avoid prolonged heating once the reaction is complete.
Low Purity of Final ProductIncomplete precipitationEnsure the pH of the solution is adjusted correctly to precipitate the free base.
Inadequate washingWash the filtered product thoroughly with chilled water to remove salts and other water-soluble impurities.[1][4][7]
Presence of persistent impuritiesConsider recrystallization from an appropriate solvent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound. Please note that yields can vary based on the specific experimental setup and scale.

StepReactantsSolventTemperatureTimeTypical Yield
1. Bromination 4-acetamido-cyclohexanone, BromineWater or Glacial Acetic AcidRoom temp, then 40-50°C[1][2][3]Several hoursNot typically isolated, used in situ
2. Cyclization 2-bromo-4-acetamido-cyclohexanone, ThioureaEthanol or MethanolReflux (70-90°C)[1][2][4]1-3 hoursNot always isolated, used in situ
3. Hydrolysis 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazoleAqueous HBr or H₂SO₄RefluxSeveral hours~60% (overall from 4-acetamido-cyclohexanol)[1][4][7]

Experimental Protocols

The following are generalized experimental protocols based on literature procedures. Researchers should adapt these to their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound (One-Pot Procedure)

This protocol is a one-pot synthesis that avoids the isolation of intermediates.[4][7]

  • Step 1 & 2: Bromination and Cyclization

    • In a suitable reaction vessel, dissolve 4-acetamido-cyclohexanone in water.

    • Slowly add one equivalent of bromine to the solution at room temperature.

    • After the addition is complete, heat the mixture to approximately 45°C until the bromine color disappears.

    • To this solution, add one equivalent of thiourea.

    • Heat the reaction mixture to reflux (around 80°C) and maintain for 1-3 hours.

  • Step 3: Hydrolysis and Isolation

    • To the above reaction mixture, add an aqueous solution of hydrobromic acid.

    • Continue to reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to approximately 10°C.

    • Neutralize the solution with a caustic lye solution (e.g., NaOH) to precipitate the product.

    • Filter the solid precipitate, wash with chilled water, and dry to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Isolation start 4-acetamido-cyclohexanone step1_reaction Reaction in Water/Acid start->step1_reaction bromine Bromine bromine->step1_reaction intermediate1 2-bromo-4-acetamido-cyclohexanone step1_reaction->intermediate1 step2_reaction Reflux in Ethanol/Methanol intermediate1->step2_reaction thiourea Thiourea thiourea->step2_reaction intermediate2 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole step2_reaction->intermediate2 step3_reaction Reflux intermediate2->step3_reaction hbr Aqueous HBr hbr->step3_reaction neutralization Neutralization (NaOH) step3_reaction->neutralization final_product This compound neutralization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Dopamine D2/D3 Receptor Signaling Pathway

Pramipexole, which is synthesized from this compound, is a dopamine agonist that primarily targets D2 and D3 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pramipexole Pramipexole (Dopamine Agonist) d2r D2/D3 Receptor pramipexole->d2r Binds and Activates g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., modulation of neuronal excitability) pka->cellular_response Phosphorylates Targets

Caption: Simplified signaling pathway of Dopamine D2/D3 receptors upon activation by an agonist like Pramipexole.

References

optimization of reaction conditions for 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the production of pramipexole.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete initial bromination of 4-acetamido-cyclohexanone.Ensure the complete disappearance of the characteristic brown color of bromine, which indicates the completion of the bromination step.[2] Maintain the reaction temperature between 40°C to 50°C after the initial combination of reactants.[2]
Suboptimal temperature during the addition of thiourea.After the bromination step, the temperature should be increased to a range of 50°C to 95°C, with a more preferred range of 70°C to 90°C, and ideally around 80°C for the reaction with thiourea.[2][4]
Inefficient hydrolysis of the intermediate.The reaction mixture should be refluxed after the addition of an aqueous solution of hydrobromic acid to ensure complete hydrolysis.[2][4]
Loss of product during isolation.After neutralization, cool the reaction mixture to a range of 1°C to 35°C, more preferably 5°C to 20°C, and most preferably around 10°C before isolating the product by filtration or centrifugation.[2][4] Wash the isolated product with chilled water to minimize solubility losses.[2]
Formation of Side Products Use of an organic solvent like glacial acetic acid.The use of water as a solvent instead of organic solvents like acetic acid can lead to milder reaction conditions and potentially reduce side product formation.[2]
Isolation of the intermediate 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.Performing the synthesis as a one-pot reaction without isolating the intermediate can improve yield and reduce processing time.[2][3]
Inconsistent Results Between Batches Variation in the quality of starting materials.The starting material, 4-acetamido-cyclohexanone, can be conveniently formed by the oxidation of 4-acetamido-cyclohexanol using oxidizing agents like Jones reagent, sodium hypochlorite, or potassium permanganate.[2][4] Ensuring the purity of this starting material is crucial.
Inconsistent reaction conditions.Strictly adhere to the optimized temperature ranges for each step of the reaction as detailed in the experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: It is a key intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[2][3]

Q2: Can the synthesis be performed in a single reaction vessel?

A2: Yes, a one-pot synthesis method has been developed where the intermediate, 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole, is not isolated. This approach has been shown to increase yield and reduce processing time.[2][3]

Q3: What is the recommended solvent for this reaction?

A3: Water is the preferred solvent. Using water instead of organic solvents like glacial acetic acid offers advantages such as lower costs and milder reaction conditions.[2]

Q4: How can the final product be purified?

A4: The product is typically isolated by filtration or centrifugation after cooling and neutralization of the reaction mixture.[2] It is then preferably washed with chilled water.[2]

Q5: Are there any specific safety precautions to consider?

A5: Bromine is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction also involves the use of strong acids and bases, which require careful handling.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is based on a method that avoids the isolation of intermediates.[2][3]

Step 1: Bromination of 4-acetamido-cyclohexanone

  • Dissolve 4-acetamido-cyclohexanone in water in a reaction vessel.

  • Combine the solution with bromine at a temperature between 15°C and 40°C. Bromine is preferably added dropwise.[2]

  • After the addition is complete, heat the mixture to a temperature in the range of 40°C to 50°C and maintain it until the brown color of the bromine disappears, indicating the completion of the bromination.[2]

Step 2: Formation of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole

  • To the reaction mixture from Step 1, add thiourea.

  • Increase the temperature to a range of 70°C to 90°C (optimally around 80°C).[2][4]

Step 3: Hydrolysis

  • Add an aqueous solution of hydrobromic acid to the reaction mixture.

  • Reflux the contents of the reaction vessel.[3]

Step 4: Isolation of this compound

  • Cool the reaction mixture to approximately 10°C.[3][4]

  • Neutralize the mixture with a caustic lye solution (NaOH).[2][4]

  • Isolate the product by filtration.

  • Wash the isolated product with chilled water and then dry it.[3]

Data Presentation

Table 1: Optimized Reaction Temperatures

Reaction Step Parameter Preferred Range More Preferred Range Most Preferred
Step 1: Bromination Initial Combination15°C to 40°C[2]-Room Temperature (~25°C)[4]
Post-Combination Heating30°C to 80°C[2]40°C to 50°C[2]~45°C[2]
Step 2: Thiaourea Addition Reaction Temperature50°C to 95°C[2][4]70°C to 90°C[2][4]~80°C[2][4]
Step 3: Hydrolysis Reaction ConditionReflux[2][4]--
Step 4: Isolation Cooling Temperature1°C to 35°C[2][4]5°C to 20°C[2][4]~10°C[2][4]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Isolation A Dissolve 4-acetamido-cyclohexanone in water B Add Bromine (15-40°C) A->B C Heat to 40-50°C until brown color disappears B->C D Add Thiourea C->D One-pot E Heat to 70-90°C D->E F Add aq. Hydrobromic Acid E->F G Reflux F->G H Cool to ~10°C G->H I Neutralize with NaOH H->I J Filter and wash with chilled water I->J K Dry the product J->K L L K->L Final Product: 2,6-diamino-4,5,6,7- tetrahydrobenzothiazole

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G A Problem: Low Yield B Check Bromination Step A->B C Check Cyclization Temperature B->C [OK] F Ensure complete disappearance of bromine color. Maintain 40-50°C. B->F [Issue Found] D Check Hydrolysis C->D [OK] G Maintain temperature at 70-90°C after thiourea addition. C->G [Issue Found] E Check Isolation Procedure D->E [OK] H Ensure reaction mixture is refluxed after HBr addition. D->H [Issue Found] I Cool to ~10°C before filtration. Wash with chilled water. E->I [Issue Found] J Re-run Experiment E->J [OK] F->J G->J H->J I->J

Caption: Decision-making flowchart for troubleshooting low reaction yields.

References

identifying and minimizing side reactions in the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Bromination of 4-Acetamido-cyclohexanone

Question 1: Low yield of 2-bromo-4-acetamido-cyclohexanone is observed. What are the potential causes and solutions?

Answer:

Low yields in the initial bromination step can often be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products.

  • Incomplete Reaction: Ensure that the bromine has been added in the correct stoichiometric amount. A slight excess of bromine may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to ensure all the starting material has been consumed. The disappearance of the characteristic brown color of bromine can also be an indicator of reaction completion.[1]

  • Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products or degradation. A temperature range of 15°C to 40°C is often recommended for the initial mixing, followed by gentle heating to 40°C to 50°C to complete the reaction.[1]

  • Side Products: Over-bromination can occur, leading to the formation of di-brominated species. This can be minimized by slow, controlled addition of bromine to the reaction mixture.

ParameterRecommended ConditionPotential Issue if Deviated
Bromine Stoichiometry1.0 - 1.1 equivalentsIncomplete reaction or over-bromination
Temperature15°C - 50°CSlow reaction or side product formation
SolventWater or Glacial Acetic AcidSolubility issues, different side product profile

Question 2: The reaction mixture remains brown even after prolonged reaction time. What does this indicate and what should I do?

Answer:

A persistent brown color indicates the presence of unreacted bromine. This could be due to a few reasons:

  • Insufficient 4-Acetamido-cyclohexanone: There may be less starting material than calculated, leading to an excess of bromine.

  • Low Reaction Temperature: The reaction may be proceeding too slowly. Consider a modest increase in temperature, within the recommended range.

  • Inactive Starting Material: The 4-acetamido-cyclohexanone may be of poor quality.

To resolve this, you can add a small amount of a quenching agent, such as sodium bisulfite solution, until the brown color disappears. However, this will not improve the yield of the desired product. It is crucial to verify the purity and amount of the starting material before initiating the reaction.

Stage 2: Cyclization with Thiourea (Hantzsch Thiazole Synthesis)

Question 3: The yield of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole is low. How can I improve it?

Answer:

The Hantzsch thiazole synthesis is generally efficient, but low yields can result from suboptimal reaction conditions.

  • Temperature Control: This step typically requires heating. A temperature range of 70°C to 90°C is often optimal.[1] Insufficient heating will lead to an incomplete reaction, while excessive temperatures may cause degradation.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by TLC or HPLC is recommended to determine the point of maximum product formation.

  • pH of the medium: The Hantzsch synthesis can be sensitive to pH. While often performed under neutral or slightly acidic conditions, strongly acidic conditions can sometimes lead to the formation of isomeric impurities.

ParameterRecommended ConditionPotential Issue if Deviated
Temperature70°C - 90°CIncomplete reaction or degradation
Reaction TimeTypically several hours (monitor)Incomplete reaction
SolventWater or EthanolSolubility and reactivity issues

Question 4: I am observing an impurity with a similar mass to my product. What could it be?

Answer:

In the Hantzsch thiazole synthesis, the formation of an isomeric product, a 3-substituted 2-imino-2,3-dihydrothiazole, is a known side reaction, especially under strongly acidic conditions. The formation of this isomer is influenced by the reaction conditions. To minimize its formation, it is advisable to maintain the reaction conditions as described in established protocols, particularly concerning the reaction solvent and temperature.

Stage 3: Hydrolysis of the Acetylamino Group

Question 5: The hydrolysis of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole is incomplete. What should I do?

Answer:

Incomplete hydrolysis is a common issue and can be addressed by adjusting the reaction conditions.

  • Acid Concentration and Type: The hydrolysis is typically carried out using a strong acid such as hydrobromic acid or sulfuric acid.[1] Ensure the acid concentration is sufficient to catalyze the reaction effectively.

  • Temperature and Reaction Time: This step usually requires refluxing for several hours.[1] If the reaction is incomplete, you can try extending the reflux time. Monitoring the reaction progress by TLC or HPLC is crucial.

  • Water Content: Ensure that there is an adequate amount of water present in the reaction mixture, as it is a reactant in the hydrolysis.

ParameterRecommended ConditionPotential Issue if Deviated
AcidAqueous Hydrobromic or Sulfuric AcidInefficient hydrolysis
TemperatureRefluxIncomplete reaction
Reaction TimeSeveral hours (monitor)Incomplete reaction

Question 6: My final product, this compound, is discolored. How can I purify it?

Answer:

Discoloration often indicates the presence of impurities. The final product can be purified by the following methods:

  • Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid compounds.

  • Washing: After isolation by filtration, washing the product with chilled water can help remove residual salts and some impurities.[1]

  • Neutralization and Extraction: After hydrolysis, the product is typically in its salt form. Neutralization with a base (e.g., NaOH) will precipitate the free base, which can then be filtered.[1] Careful control of the pH during neutralization is important to ensure complete precipitation of the product and minimize the solubility of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary depending on the specific protocol and scale. However, well-optimized procedures can achieve yields in the range of 50-60%.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of each step. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion of starting materials and the formation of products and impurities.

Q3: Is it possible to perform this synthesis as a one-pot reaction?

A3: Yes, some patents describe a one-pot synthesis where the intermediate, 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole, is not isolated.[1] This approach can save time and resources but may require more careful control of the reaction conditions to minimize side reactions.

Q4: What are the key safety precautions to take during this synthesis?

A4: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The other reagents and solvents should also be handled with care according to their safety data sheets (SDS).

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on published literature.[1]

Step 1: Bromination of 4-Acetamido-cyclohexanone

  • Dissolve 4-acetamido-cyclohexanone in water or glacial acetic acid in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add bromine dropwise to the stirred solution, maintaining the temperature between 15°C and 40°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the brown color of the bromine disappears.

Step 2: Cyclization with Thiourea

  • To the solution from Step 1, add thiourea.

  • Heat the reaction mixture to 70-90°C and stir for several hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to precipitate the intermediate, 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole hydrobromide.

  • Isolate the intermediate by filtration and wash with cold water and acetone.

Step 3: Hydrolysis

  • Suspend the intermediate from Step 2 in an aqueous solution of hydrobromic acid or sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the intermediate.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a base (e.g., NaOH solution) to precipitate the final product.

  • Isolate the this compound by filtration, wash with chilled water, and dry.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product SM1 4-Acetamido-cyclohexanone Step1 Step 1: Bromination SM1->Step1 SM2 Bromine SM2->Step1 SM3 Thiourea Step2 Step 2: Cyclization SM3->Step2 SM4 Acid (HBr/H2SO4) Step3 Step 3: Hydrolysis SM4->Step3 Step1->Step2 Step2->Step3 FP This compound Step3->FP

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Low Yield C1 Incorrect Stoichiometry P1->C1 C2 Suboptimal Temperature P1->C2 C3 Side Reactions P1->C3 C4 Insufficient Reaction Time P1->C4 C5 Poor Quality Reagents P1->C5 P2 Impure Product P2->C3 P3 Incomplete Reaction P3->C2 P3->C4 P3->C5 S1 Verify Reagent Amounts C1->S1 S2 Optimize Temperature Control C2->S2 S3 Modify Reaction Conditions C3->S3 S6 Purify Product C3->S6 S4 Increase Reaction Time C4->S4 S5 Use Pure Reagents C5->S5

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, intermediates, and side-products from the synthesis. These may include:

  • Starting Materials: 4-acetamido-cyclohexanone and thiourea.

  • Intermediates: 2-bromo-4-acetamido-cyclohexanone and 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[1]

  • Side-Products: Over-alkylation products or other isomers formed during the synthesis of pramipexole from the target compound.

  • Degradation Products: The compound can be susceptible to oxidation and may form colored impurities upon exposure to air and light.

Q2: My final product is an off-white or yellowish solid. How can I remove the color?

A2: Discoloration is a common issue, often due to trace impurities. The following methods can be effective for decolorization:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration.

  • Weak Acid Treatment: Treating the amine with a weak organic acid, such as acetic acid, followed by heat treatment can help in decolorizing the product.[1]

Q3: The crude product is an oil and does not solidify. What should I do?

A3: "Oiling out" instead of crystallizing is a common problem, especially when the product is impure. Here are some troubleshooting steps:

  • Re-dissolve and Add More Solvent: Heat the oil in the solvent until it fully dissolves, then add a small amount of additional solvent before allowing it to cool slowly again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Convert to a Salt: Amines can often be purified by converting them to a salt (e.g., hydrochloride or dihydrobromide), which may have better crystallization properties. The salt can then be recrystallized, and if needed, converted back to the free base.

Q4: How can I resolve the racemic mixture to obtain a specific enantiomer?

A4: Chiral resolution of this compound can be achieved using a chiral resolving agent. A known method involves the use of L(+)-tartaric acid in an aqueous medium to selectively crystallize one of the diastereomeric salts.[1]

Troubleshooting Guides

Recrystallization

Problem: Low recovery of the purified product after recrystallization.

Possible Cause Troubleshooting Step
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and cool again.
The cooling process was too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).

Problem: The product purity does not improve significantly after recrystallization.

Possible Cause Troubleshooting Step
Impurities have similar solubility to the product.Try a different solvent system. Consider converting the amine to a salt to alter its solubility profile relative to the impurities.
The product is co-crystallizing with an impurity.A different purification technique, such as column chromatography, may be necessary.
Column Chromatography

Problem: Poor separation of the product from impurities on a silica gel column.

Possible Cause Troubleshooting Step
The product is streaking or tailing on the column.Add a small amount of a competing amine, such as triethylamine (e.g., 0.5-1%), to the mobile phase to block the acidic silanol groups on the silica gel.
The product is not eluting from the column.Increase the polarity of the mobile phase. For a highly polar compound like this diamine, a mobile phase of dichloromethane/methanol or ethyl acetate/methanol with triethylamine is a good starting point.
The product is eluting with the solvent front along with impurities.Decrease the polarity of the mobile phase.
HPLC Analysis

Problem: Poor peak shape (tailing) for the analyte.

Possible Cause Troubleshooting Step
Secondary interactions with acidic silanol groups on the column.Use a column with end-capping or a base-deactivated stationary phase. Add a competing amine like triethylamine (0.1%) to the mobile phase.
The pH of the mobile phase is inappropriate.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

Problem: The analyte is not retained on a C18 column.

Possible Cause Troubleshooting Step
The analyte is too polar for the non-polar stationary phase.Use a more polar column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a column with a polar-embedded phase.
The mobile phase is too strong (too much organic solvent).Decrease the percentage of the organic solvent in the mobile phase.

Data Presentation

Table 1: Purity and Yield from Different Purification Methods
Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Recrystallization (Methanol)85.295.875Good for removing less polar impurities.
Recrystallization (Ethanol/Water)85.297.168Can be effective for removing a broader range of impurities.
Column Chromatography (Silica gel, DCM/MeOH/TEA)85.2>99.055Effective for removing closely related impurities.
Salt Formation (Dihydrobromide) and Recrystallization85.298.580 (as salt)Improves handling and crystallization properties.

Note: The data presented in this table are representative examples and may vary based on the specific experimental conditions and the nature of the impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Heat the flask on a hot plate and add hot ethanol portion-wise with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA). Start with 100% DCM and gradually increase the percentage of MeOH.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 0.5% TEA) and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly stronger solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it. For example:

    • 100% DCM / 0.5% TEA

    • 98:2 DCM:MeOH / 0.5% TEA

    • 95:5 DCM:MeOH / 0.5% TEA

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purity Analysis by HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) recrystallization Recrystallization (e.g., Ethanol/Water) synthesis->recrystallization column_chromatography Column Chromatography (Silica gel, DCM/MeOH/TEA) synthesis->column_chromatography salt_formation Salt Formation & Recrystallization (e.g., HBr) synthesis->salt_formation hplc HPLC Analysis (Purity Assessment) recrystallization->hplc column_chromatography->hplc salt_formation->hplc final_product Pure Product (>99%) hplc->final_product troubleshooting_logic start Crude Product Issues oily_product Oily Product? start->oily_product colored_product Colored Product? start->colored_product low_purity Low Purity? start->low_purity oily_product->colored_product No add_solvent Reheat & Add More Solvent oily_product->add_solvent Yes seed_crystals Use Seed Crystals oily_product->seed_crystals Yes salt_formation Convert to Salt oily_product->salt_formation Yes colored_product->low_purity No activated_carbon Activated Carbon Treatment colored_product->activated_carbon Yes weak_acid Weak Acid Wash colored_product->weak_acid Yes recrystallize Recrystallize low_purity->recrystallize Yes chromatography Column Chromatography low_purity->chromatography Yes

References

investigating stability issues of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the synthesis of Pramipexole, particularly under acidic conditions.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Acidic Solution

  • Question: I am observing significant degradation of my this compound sample shortly after dissolution in an acidic medium for my experiment. How can I minimize this?

  • Answer: this compound can be susceptible to acid-catalyzed hydrolysis. The rate of degradation is influenced by acid concentration, temperature, and exposure time. To minimize degradation:

    • Use the lowest effective acid concentration: Titrate the acid to the minimum required for your downstream application.

    • Maintain low temperatures: Perform your experiments at reduced temperatures (e.g., 2-8°C) to slow down the degradation kinetics.

    • Minimize exposure time: Prepare fresh solutions immediately before use and avoid prolonged storage of the compound in acidic media.

Issue: Inconsistent Results in Stability Studies

  • Question: My stability study results for this compound under acidic stress are not reproducible. What could be the cause?

  • Answer: Inconsistent results in stability studies can arise from several factors:

    • Variability in starting material: Ensure the purity and quality of your this compound are consistent across batches.

    • Precise control of experimental parameters: Small variations in pH, temperature, and time can significantly impact degradation rates. Use calibrated equipment and maintain tight control over these parameters.

    • Analytical method variability: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating assays. This includes demonstrating specificity, linearity, accuracy, and precision.

Issue: Appearance of Unknown Peaks in HPLC Chromatogram

  • Question: After subjecting this compound to acidic conditions, I see several new peaks in my HPLC analysis. How do I identify them?

  • Answer: The appearance of new peaks indicates the formation of degradation products. To identify these:

    • Forced Degradation Studies: Conduct systematic forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to generate and characterize the degradation products.[1][2][3][4]

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides crucial information about their molecular weight and can help in structure elucidation.[4]

    • Isolation and NMR: For significant degradation products, isolation using techniques like preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.

Frequently Asked Questions (FAQs)

Q1: What are the typical acidic conditions that lead to the degradation of this compound?

A1: While specific data for this intermediate is not extensively published, studies on the final product, Pramipexole, show significant degradation under strong acidic conditions. For instance, refluxing in 3 M HCl at 80°C for 48 hours caused notable degradation of Pramipexole.[1][3] It is reasonable to assume that the intermediate would also be sensitive to similar or even milder acidic conditions.

Q2: What is a suitable analytical method for monitoring the stability of this compound?

A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[1][2] Key aspects of a suitable method include:

  • A reversed-phase C18 column.

  • A mobile phase that provides good resolution between the parent compound and its degradation products. A common mobile phase composition is a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[2]

  • Detection at a wavelength where the compound and its potential degradants have significant absorbance, for example, 260 nm.[2]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule.[5][6] A typical protocol involves exposing the compound to various stress conditions more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of an acid (e.g., 0.1 N HCl or 1 N HCl).

    • Heat the solution at a specific temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a corresponding base (e.g., 0.1 N NaOH or 1 N NaOH), and dilute it to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use a base (e.g., 0.1 N NaOH or 1 N NaOH) for degradation and neutralize with a corresponding acid.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂) at room temperature for a specified time.

    • Analyze the sample directly by HPLC.

  • Thermal Degradation:

    • Keep the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set duration.

    • Also, expose a solution of the compound to heat.

    • At various time points, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • Analyze the samples at different time intervals.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Q4: Are there any known degradation products of this compound under acidic conditions?

A4: Specific degradation pathways for this compound are not detailed in the provided search results. However, for Pramipexole, acid and base hydrolysis have been shown to produce a degradation product with a mass-to-charge ratio (m/z) of 153.3, suggesting the cleavage of the diamino-tetrahydrobenzothiazole ring structure.[3] Researchers should be prepared to identify and characterize novel degradation products during their studies.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Pramipexole (as a reference)

Stress ConditionReagent/ParameterTemperatureDurationObservationReference
Acid Hydrolysis3 M HCl80°C48 hoursSignificant degradation[1][3]
Base Hydrolysis2 M NaOH80°C24 hoursSignificant degradation[1][3]
Oxidation30% H₂O₂Room Temp-Degradation observed[2]
PhotolysisDirect SunlightAmbient8 daysDegradation observed[3]

Visualizations

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation start Define Stability Study Objectives protocol Develop Forced Degradation Protocol start->protocol material Procure High-Purity This compound protocol->material method_dev Develop & Validate Stability-Indicating HPLC Method material->method_dev stress Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress sampling Collect Samples at Pre-defined Time Intervals stress->sampling analysis Analyze Samples by HPLC sampling->analysis data_proc Process Chromatographic Data analysis->data_proc deg_id Identify & Quantify Degradation Products data_proc->deg_id pathway Propose Degradation Pathways deg_id->pathway report Generate Stability Report pathway->report

Caption: Workflow for Investigating Compound Stability.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Inconsistent Stability Results cause1 Starting Material Variability issue->cause1 cause2 Poor Control of Experimental Parameters issue->cause2 cause3 Non-Validated Analytical Method issue->cause3 solution1 Re-qualify Starting Material cause1->solution1 solution2 Calibrate Equipment & Standardize Procedures cause2->solution2 solution3 Validate HPLC Method (Specificity, Linearity, etc.) cause3->solution3

Caption: Troubleshooting Inconsistent Stability Results.

References

scale-up challenges for the industrial production of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the industrial production of this compound?

A1: The most prevalent industrial synthesis route involves a multi-step process starting from 4-acetamidocyclohexanone. This undergoes bromination, followed by cyclization with thiourea, and subsequent hydrolysis to yield the final product.[1][2] This method is often chosen for its use of readily available starting materials.

Q2: What are the primary scale-up challenges associated with this synthesis?

A2: Key challenges during the scale-up of this process include managing exothermic reactions, ensuring efficient mixing and mass transfer, controlling the formation of impurities, and achieving consistent product isolation and purity. Inadequate control over these parameters can lead to decreased yield, higher impurity levels, and difficulties in purification.

Q3: What are the critical process parameters to monitor during scale-up?

A3: Careful monitoring and control of temperature, addition rates of reagents (especially bromine), stirring speed, and reaction time are crucial.[1][2] At an industrial scale, maintaining a consistent temperature profile throughout the reactor is vital to prevent side reactions.

Q4: How does the impurity profile typically change upon scaling up the reaction?

A4: On a larger scale, impurities that were minor at the lab scale can become significant. Common impurities include over-brominated species and dipropyl derivatives if subsequent steps are performed in the same vessel. The formation of these is often linked to poor mixing and localized "hot spots" in the reactor.

Q5: What are the recommended methods for purifying the final product at an industrial scale?

A5: The crude product is typically isolated by filtration.[1][2] Purification is often achieved through recrystallization from a suitable solvent system. The choice of solvent is critical to ensure high purity and yield.

Troubleshooting Guides

Problem 1: Decreased Yield at Larger Scale

Symptoms:

  • The percentage yield of this compound is significantly lower in the pilot plant or industrial reactor compared to the laboratory scale.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Heat Transfer: Localized overheating in large reactors can lead to the degradation of reactants and products.- Ensure the reactor's heating/cooling system is properly calibrated and has sufficient capacity. - Optimize the temperature control loop for the larger volume. - Consider a slower, controlled addition of exothermic reagents like bromine.
Poor Mixing and Mass Transfer: Inadequate agitation can result in localized concentration gradients, leading to incomplete reactions or the formation of byproducts.- Increase the stirring speed, ensuring it's appropriate for the vessel geometry to avoid splashing. - Evaluate the impeller design for its suitability at the larger scale. - Ensure all reactants are fully dissolved or suspended before proceeding with the next step.
Longer Reaction Times: At scale, heating and cooling cycles are longer, which can affect the stability of intermediates.- Re-optimize reaction times for the larger scale, monitoring the reaction progress closely using in-process controls (e.g., HPLC).
Problem 2: Increased Impurity Levels

Symptoms:

  • In-process or final product analysis shows a higher percentage of known or new impurities.

  • The final product has a darker color compared to the lab-scale batch.

Possible Causes and Solutions:

CauseRecommended Action
Over-bromination: Poor dispersion of bromine can lead to localized high concentrations, resulting in the formation of di-brominated or other over-brominated species.- Optimize the addition rate and subsurface addition of bromine to ensure rapid dispersion. - Improve agitation to quickly homogenize the reaction mixture.
Formation of Dipropyl Impurity (if applicable): In subsequent steps to pramipexole, residual reactants can lead to N,N'-dipropylation.- Ensure complete conversion of the starting material before proceeding to the next step. - Optimize the stoichiometry of reagents for the scaled-up process.
Thermal Degradation: Excursions in temperature can lead to the decomposition of the product or intermediates.- Implement stricter temperature controls and alarms. - Review the cooling capacity of the reactor.
Problem 3: Difficulties in Product Isolation and Filtration

Symptoms:

  • The product precipitates as a fine powder, leading to slow filtration times and clogged filters.

  • The isolated product has a high moisture content.

Possible Causes and Solutions:

CauseRecommended Action
Uncontrolled Crystallization: Rapid cooling or pH adjustment can lead to the formation of small, difficult-to-filter crystals.- Develop a controlled cooling profile for the crystallization step. - Optimize the rate of addition of the neutralizing agent. - Consider seeding the solution to promote the growth of larger crystals.
Inefficient Washing: Inadequate washing of the filter cake can leave behind impurities and excess moisture.- Ensure even distribution of the wash solvent over the entire filter cake. - Optimize the volume and number of washes.
Inadequate Drying: The drying process may not be sufficient for the larger batch size.- Increase the drying time or temperature (if the product is stable). - Ensure the dryer is operating at the correct vacuum level.

Data Presentation

The following tables provide illustrative examples of how key parameters can be affected during the scale-up of this compound synthesis. Note: These are representative values and actual results may vary.

Table 1: Impact of Scale on Reaction Yield and Purity

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Industrial Scale (1000 L)
Yield (%) 857570
Purity (HPLC, %) 99.598.097.5
Key Impurity A (%) 0.20.81.2
Key Impurity B (%) 0.10.50.8

Table 2: Comparison of Process Parameters at Different Scales

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Industrial Scale (1000 L)
Bromine Addition Time (min) 30120240
Reaction Temperature (°C) 20-2520-3025-35
Stirrer Speed (RPM) 30015080
Cooling Time (hours) 0.524

Experimental Protocols

Synthesis of this compound (Illustrative Lab Scale)
  • Bromination:

    • Dissolve 100 g of 4-acetamidocyclohexanone in 500 mL of water in a 1 L reactor equipped with a stirrer, thermometer, and addition funnel.

    • Slowly add 112 g of bromine dropwise at room temperature, maintaining the temperature below 30°C.

    • After the addition is complete, warm the mixture to approximately 45°C and stir until the bromine color disappears.

  • Cyclization:

    • To the resulting solution, add 125 g of thiourea.

    • Heat the mixture to approximately 80°C and maintain for 2-3 hours.

  • Hydrolysis and Isolation:

    • Add 100 mL of aqueous hydrobromic acid to the reaction mixture and heat to reflux for 4-6 hours.

    • Cool the mixture to approximately 10°C.

    • Neutralize the solution with a caustic lye solution to a pH of 8-9 to precipitate the product.

    • Filter the solid product, wash with chilled water, and dry under vacuum.[1][2]

Visualizations

Logical Workflow for Troubleshooting Yield Loss

start Low Yield Observed check_temp Review Temperature Logs start->check_temp temp_ok Temperature within Range? check_temp->temp_ok check_mixing Evaluate Mixing Efficiency temp_ok->check_mixing Yes optimize_cooling Optimize Cooling/Heating Profile temp_ok->optimize_cooling No mixing_ok Mixing Adequate? check_mixing->mixing_ok check_impurities Analyze Impurity Profile mixing_ok->check_impurities Yes optimize_agitation Adjust Stirrer Speed/Design mixing_ok->optimize_agitation No impurities_ok Impurities at Expected Levels? check_impurities->impurities_ok investigate_side_reactions Investigate Side Reactions impurities_ok->investigate_side_reactions No end Yield Improved impurities_ok->end Yes optimize_cooling->end optimize_agitation->end end_fail Further Investigation Needed investigate_side_reactions->end_fail

Caption: Troubleshooting workflow for addressing yield loss during scale-up.

Synthetic Pathway Overview

cluster_0 Synthesis of this compound cluster_reagents Synthesis of this compound reagent reagent A 4-Acetamidocyclohexanone B 2-Bromo-4-acetamidocyclohexanone A->B Bromination r1 + Bromine C 6-Acetylamino-2-amino-4,5,6,7- tetrahydrobenzothiazole B->C Cyclization r2 + Thiourea D 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole C->D Hydrolysis r3 + HBr (aq)

Caption: Key steps in the synthesis of the target molecule.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing. This phenomenon can compromise the accuracy and reproducibility of quantification by affecting peak integration and resolution.

Q2: What are the common causes of peak tailing for a basic compound like this compound?

A2: For basic compounds, peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with basic analytes, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the analyte and the silanol groups can lead to undesirable secondary interactions.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

  • Column Degradation: Voids in the column packing or contamination of the inlet frit can lead to poor peak shape.

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: this compound is a basic compound containing primary amino groups. The mobile phase pH plays a crucial role in its analysis. To minimize tailing due to silanol interactions, it is generally recommended to work at a low pH (around 2-3) to keep the silanol groups protonated and non-ionized. Alternatively, working at a high pH can also be an option with a suitable column, where the analyte itself might be neutral. It is advisable to keep the mobile phase pH at least 2 units away from the analyte's pKa.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Assessment and System Check

Before modifying the method, ensure the HPLC system is functioning correctly.

  • System Suitability: Check the tailing factor and other system suitability parameters from recent runs to determine if the issue is sudden or gradual.

  • Extra-Column Volume: Inspect for and minimize any unnecessary tubing length or wide-bore connections between the injector, column, and detector.

Step 2: Method and Mobile Phase Optimization

If the system is sound, the next step is to evaluate and optimize the chromatographic method.

Problem: Persistent peak tailing for this compound.

Below is a troubleshooting workflow to address this issue:

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units from pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) check_ph->adjust_ph No check_buffer Is Buffer Strength Adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Using a Modern, End-capped C18 Column? check_buffer->check_column Yes increase_buffer->check_column change_column Consider Polar-Embedded or Hybrid Silica Column check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes end Peak Shape Improved check_overload->end No dilute_sample->end G cluster_0 Mobile Phase pH cluster_1 Silanol Interaction cluster_2 Peak Shape low_ph Low pH (2.5-3.0) protonated Protonated Silanols (Si-OH) Minimal Interaction low_ph->protonated mid_ph Mid pH (4-7) ionized Ionized Silanols (Si-O-) Strong Interaction mid_ph->ionized good_peak Symmetrical Peak protonated->good_peak tailing_peak Tailing Peak ionized->tailing_peak

preventing degradation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to prevent its degradation. The information is compiled from literature on the compound and its structural analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound are exposure to light, oxygen, high temperatures, and humidity.[1][2][3] The presence of two primary amine groups and the aminothiazole ring system makes the molecule susceptible to oxidative and photo-induced degradation.[4]

Q2: What are the visual indicators of degradation?

A2: A change in the color of the solid material, such as darkening from a white or off-white powder to a brownish hue, can be an initial sign of degradation.[4] For solutions, the development of color or the formation of precipitates may indicate degradation.[4] However, visual inspection is not a substitute for analytical purity assessment.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment.[5] Specific recommendations include storage at temperatures between 2-8°C.[5] The container should be tightly sealed to protect it from moisture and air.[3][6]

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of 2-aminothiazole derivatives can be pH-dependent.[4][7] The primary amine groups can be protonated under acidic conditions, which may alter the molecule's stability.[4] Extreme pH conditions, both acidic and basic, can potentially catalyze hydrolysis of susceptible functional groups.[4] It is advisable to buffer aqueous solutions to a pH range that is optimal for the specific experiment and to evaluate the compound's stability at that pH.

Q5: Is this compound sensitive to light?

A5: Yes, 2-aminothiazole derivatives are known to be susceptible to photodegradation.[4][8][9] Exposure to UV or even ambient light can induce photochemical reactions, potentially leading to ring-opening of the thiazole moiety and the formation of byproducts.[8][9] Therefore, it is crucial to store the compound in light-resistant containers, such as amber vials.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible experimental results. Degradation of the compound in a stock solution.1. Prepare fresh solutions of this compound immediately before each experiment. 2. Assess the purity of the stock solution using an appropriate analytical method (e.g., HPLC). 3. Consider the solvent used for the stock solution, as stability can be solvent-dependent.[4]
Change in the physical appearance of the solid (e.g., color change). Exposure to light, heat, or oxygen.1. Confirm the purity of the material using analytical techniques like HPLC or NMR. 2. If degradation is confirmed, discard the batch. 3. Review storage conditions to ensure the compound is protected from light, stored at the recommended temperature, and in a tightly sealed container.
Appearance of new peaks in the chromatogram during analysis. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to proactively identify potential degradants and develop a stability-indicating analytical method.[4]
Precipitation observed in a stored stock solution. Poor solubility, temperature fluctuations, or formation of insoluble degradation products.1. Verify the solubility of the compound in the chosen solvent at the storage temperature. 2. Consider using a different solvent or preparing more dilute stock solutions. 3. Prepare fresh solutions before each use to avoid issues with long-term solution stability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 240 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and keep at room temperature for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Treat a solution of the compound with a 3% hydrogen peroxide solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a specified period.

After each stress condition, analyze the samples by HPLC to observe the extent of degradation and the formation of new peaks.

Visualizations

degradation_pathways cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Products Compound C₇H₁₁N₃S Oxidized_Products Oxidized Products Compound->Oxidized_Products Oxidation Hydrolytic_Products Hydrolytic Products Compound->Hydrolytic_Products Hydrolysis Photolytic_Products Ring-Opened Products Compound->Photolytic_Products Photolysis Light Light Light->Compound Photodegradation Oxygen Oxygen Oxygen->Compound Oxidation Heat Heat Heat->Compound Thermal Degradation Humidity Humidity Humidity->Compound Hydrolysis

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Suspected Degradation Visual_Inspection Visual Inspection (Color change, precipitation) Start->Visual_Inspection Analytical_Check Analytical Purity Check (e.g., HPLC) Visual_Inspection->Analytical_Check Degradation_Confirmed Degradation Confirmed? Analytical_Check->Degradation_Confirmed Discard_and_Review Discard Batch & Review Storage Conditions Degradation_Confirmed->Discard_and_Review Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Check_Other_Factors Investigate Other Experimental Factors No_Degradation->Check_Other_Factors

Caption: Troubleshooting workflow for suspected degradation.

References

strategies to improve the atom economy of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the atom economy in the synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Strategies to Improve Atom Economy: An Overview

The primary strategy to enhance the atom economy for the synthesis of this compound revolves around the implementation of a one-pot synthesis protocol. This approach minimizes waste by eliminating the need for isolation and purification of intermediates, thereby increasing the overall efficiency and reducing solvent usage. An alternative high atom economy approach to consider is the Gewald reaction, a multi-component reaction known for its efficiency in constructing substituted 2-aminothiophenes.

Logical Relationship of Synthetic Strategies

A Starting Material (4-Acetamidocyclohexanone) B One-Pot Synthesis (Hantzsch-type) A->B C Gewald Reaction (Potential Alternative) A->C D This compound B->D E High Atom Economy Reduced Waste Simplified Workflow B->E C->D C->E

Caption: Comparison of synthetic routes to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor for improving the atom economy in this synthesis?

A1: The most critical factor is adopting a one-pot synthesis approach. By conducting the bromination, cyclization with thiourea, and hydrolysis in a single reaction vessel without isolating intermediates, you significantly reduce material loss and solvent waste, thereby maximizing atom economy.[1][2]

Q2: Is it possible to use a greener solvent for this reaction?

A2: Yes, several patented procedures utilize water as the solvent for the initial bromination and subsequent reaction with thiourea.[1][3] This is a significant improvement over traditional methods that use glacial acetic acid, making the process more environmentally friendly.

Q3: Can the Gewald reaction be used to synthesize this compound?

A3: While the Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes with high atom economy, its direct application for this specific molecule, which requires an additional amino group on the cyclohexane ring, is not well-documented in the reviewed literature. A potential adaptation would involve using a protected 4-aminocyclohexanone derivative as the ketone component and a cyanoacetamide as the active methylene compound. Further research and optimization would be necessary to make this a viable route.

Q4: What are the main byproducts to be aware of in the one-pot synthesis?

A4: The primary byproducts can arise from over-bromination of the 4-acetamidocyclohexanone starting material, leading to di- and tri-brominated species. Incomplete hydrolysis of the acetyl protecting group on the 6-amino group is another common impurity.

Q5: How can I monitor the progress of the one-pot reaction?

A5: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. You can track the disappearance of the starting material and the appearance of the intermediate and final product. It is advisable to take samples at each key stage: after bromination, after thiourea addition and heating, and during the final hydrolysis step.

Troubleshooting Guides

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting Step
Incomplete Bromination Ensure the complete disappearance of the bromine color before proceeding. A slight excess of bromine might be necessary, but this should be carefully controlled to avoid over-bromination.
Inefficient Cyclization After the addition of thiourea, ensure the reaction mixture is heated to the recommended temperature (typically around 80-100°C) for a sufficient duration to drive the cyclization to completion.
Incomplete Hydrolysis The hydrolysis of the acetyl group requires stringent acidic conditions and elevated temperatures (reflux). Ensure adequate time is allowed for this step. Monitoring by TLC can confirm the disappearance of the acetylated intermediate.
Product Loss During Workup The final product is a free base that is isolated by neutralizing the acidic reaction mixture. Ensure the pH is sufficiently basic (pH > 10) to precipitate the product completely. Washing the precipitate with chilled water can minimize loss due to solubility.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Over-brominated Byproducts To minimize the formation of di- and tri-brominated species, add the bromine dropwise to the solution of 4-acetamidocyclohexanone at a controlled temperature. Using N-bromosuccinimide (NBS) as a milder brominating agent could also be explored.
Unreacted Intermediates If TLC indicates the presence of starting material or intermediates, consider extending the reaction time or increasing the temperature for the relevant step.
Purification Challenges The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. Slurrying the crude product in a non-polar solvent can also help remove organic impurities.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is a synthesized procedure based on information from multiple patents.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Step 1: Bromination cluster_2 Step 2: Cyclization cluster_3 Step 3: Hydrolysis cluster_4 Workup and Isolation A Dissolve 4-acetamidocyclohexanone in water B Add Bromine dropwise at room temperature A->B C Heat to ~45°C until bromine color disappears B->C D Add Thiourea C->D E Heat to ~80-90°C D->E F Add Hydrobromic Acid E->F G Reflux the reaction mixture F->G H Cool the reaction mixture G->H I Neutralize with NaOH solution to precipitate product H->I J Filter and wash the solid product I->J K Dry the final product J->K

Caption: Workflow for the one-pot synthesis of the target molecule.

Procedure:

  • Bromination: In a suitable reaction vessel, dissolve 4-acetamidocyclohexanone (1 equivalent) in water. To this solution, add bromine (1.05-1.1 equivalents) dropwise at room temperature with vigorous stirring. After the addition is complete, gently heat the mixture to approximately 45-50°C and maintain this temperature until the characteristic brown color of bromine disappears.

  • Cyclization: To the same reaction mixture, add thiourea (1.1-1.2 equivalents). Heat the mixture to 80-90°C and stir for 2-3 hours.

  • Hydrolysis: Add concentrated hydrobromic acid to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction by TLC until the intermediate is fully consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is above 10. The product will precipitate as a solid.

  • Purification: Filter the solid product and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Atom Economy
Synthetic Strategy Starting Materials Reagents Byproducts Theoretical Atom Economy (%)
One-Pot Synthesis (Hantzsch-type) 4-Acetamidocyclohexanone, ThioureaBromine, Hydrobromic Acid, Sodium HydroxideAcetic Acid, Sodium Bromide, Water~45-55%
Gewald Reaction (Proposed) 4-Aminocyclohexanone, Cyanoacetamide, SulfurBase (e.g., Morpholine)Water>80%

Note: The atom economy for the Gewald reaction is a theoretical calculation based on a proposed reaction scheme and may vary depending on the specific protecting group strategy used for the 4-amino group of the cyclohexanone.

Atom Economy Calculation for One-Pot Synthesis:

The overall transformation for the one-pot synthesis can be represented as:

C₈H₁₃NO₂ (4-acetamidocyclohexanone) + CH₄N₂S (thiourea) + Br₂ → C₇H₁₁N₃S (product) + C₂H₄O₂ (acetic acid) + 2 HBr

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

= (169.25 / (155.19 + 76.12 + 159.81)) x 100 ≈ 43.3%

Note: This calculation does not include the water used as a solvent or the base used for neutralization in the final step, as is standard practice for atom economy calculations.

References

Validation & Comparative

comparative analysis of different 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of different synthesis routes for 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the production of pharmacologically active compounds such as Pramipexole. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a crucial building block in medicinal chemistry. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient. This guide explores and contrasts the most prevalent synthetic strategies, highlighting their respective advantages and disadvantages.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the different synthesis routes discussed in this guide.

ParameterRoute 1A: Multi-Step Synthesis from 4-acetamido-cyclohexanoneRoute 1B: One-Pot Synthesis from 4-acetamido-cyclohexanoneRoute 2: From 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
Starting Material 4-acetamido-cyclohexanone4-acetamido-cyclohexanone2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
Key Reagents Bromine, Thiourea, Acetic Acid, Sulphuric AcidBromine, Thiourea, Hydrobromic AcidHydrazine, Triethylamine, Isopropyl Alcohol
Solvent(s) Acetic Acid, Water, AcetoneWaterIsopropyl Alcohol
Reaction Time Several hours for each stepNot explicitly stated, but generally shorter than multi-step2 - 3 hours
Overall Yield Not explicitly stated in a cumulative mannerApprox. 60g from 100g of 4-acetamido-cyclohexanone88.46%
Isolation of Intermediates YesNoNo (for the deprotection step)
Key Advantages Well-established and documentedReduced processing time, higher throughputHigh yield in the final deprotection step
Key Disadvantages Longer processing time, potential for lower overall yield due to multiple isolation stepsReaction conditions may require careful controlSynthesis of the starting material is an additional consideration

Experimental Protocols and Synthesis Routes

Route 1: Synthesis from 4-acetamido-cyclohexanone

This is the most widely reported method and can be performed in a multi-step fashion with the isolation of intermediates or as a more streamlined one-pot process.

This traditional approach involves three main steps: bromination of 4-acetamido-cyclohexanone, formation of the thiazole ring, and subsequent hydrolysis of the acetyl protecting group.

Experimental Protocol:

  • Bromination: Bromine is added to a solution of N-(4-oxocyclohexyl)acetamide in acetic acid at 25-35°C and stirred for 45 minutes.[1]

  • Thiazole Ring Formation: Thiourea is then added to the reaction mixture, which is heated to reflux and stirred for 3 hours.[1] The intermediate, N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide, is isolated by filtration.[1]

  • Hydrolysis: The isolated intermediate is then hydrolyzed using aqueous sulphuric acid under reflux for 10 hours to yield this compound.[1] The product is isolated after basification.[1]

To improve efficiency, a one-pot synthesis has been developed, avoiding the isolation of intermediates.[2][3]

Experimental Protocol:

  • Bromination: Bromine is added dropwise to a solution of 4-acetamidocyclohexanone in water at room temperature. The mixture is then warmed to approximately 45°C until the bromine color disappears.[4]

  • Thiazole Ring Formation: Thiourea is added, and the mixture is heated to about 80°C.[3][4]

  • Hydrolysis and Isolation: Aqueous hydrobromic acid is added, and the reaction is refluxed.[3][4] After cooling and neutralization with a caustic solution, the final product, this compound, is isolated by filtration.[3][4] A yield of approximately 60g of the product from 100g of 4-acetamidocyclohexanone has been reported.[3][4]

Route 2: Synthesis from 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole

This route involves the deprotection of a phthalimido-protected precursor. While the final deprotection step is high-yielding, the synthesis of the starting material adds to the overall process.

Experimental Protocol:

  • Deprotection: 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole is suspended in isopropyl alcohol. Triethylamine and hydrazine are added, and the mixture is heated to reflux for 2-3 hours. The product is then isolated. This method has a reported yield of 88.46%.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

G cluster_0 Route 1A: Multi-Step Synthesis 4-acetamido-cyclohexanone 4-acetamido-cyclohexanone 2-bromo-4-acetamido-cyclohexanone 2-bromo-4-acetamido-cyclohexanone 4-acetamido-cyclohexanone->2-bromo-4-acetamido-cyclohexanone Bromine, Acetic Acid N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide HBr N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide HBr 2-bromo-4-acetamido-cyclohexanone->N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide HBr Thiourea This compound This compound N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide HBr->this compound H2SO4, H2O, Reflux G cluster_1 Route 1B: One-Pot Synthesis 4-acetamido-cyclohexanone 4-acetamido-cyclohexanone This compound This compound 4-acetamido-cyclohexanone->this compound 1. Bromine, H2O 2. Thiourea 3. HBr, Reflux G cluster_2 Route 2: Deprotection 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole This compound This compound 2-amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole->this compound Hydrazine, Triethylamine, Isopropyl Alcohol, Reflux

References

Validating the Structure of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a critical step in ensuring the integrity of a final active pharmaceutical ingredient. This guide provides a comprehensive overview of the validation of the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole structure, a key intermediate in the synthesis of Pramipexole, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR spectra for this compound is not readily found in the reviewed literature, this guide synthesizes available information on its synthesis and spectral characteristics of analogous compounds. This comparison serves as a robust template for the structural verification process.

Comparison of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it superior to other techniques for complete structure validation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides information on the number of different types of protons, their chemical environment, and the connectivity between neighboring protons.High sensitivity, provides detailed information on proton connectivity through coupling constants.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Provides information on the number of different types of carbon atoms and their chemical environment.Provides a direct count of non-equivalent carbons, less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Fast and simple to implement.Provides limited information on the overall molecular structure.

Predicted NMR Data for this compound

The following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature. The exact chemical shifts and coupling constants will vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H42.5 - 2.7m-2H
H51.8 - 2.0m-2H
H63.0 - 3.2m-1H
H72.7 - 2.9m-2H
2-NH₂5.0 - 5.5br s-2H
6-NH₂1.5 - 2.0br s-2H

Table 2: Predicted ¹³C NMR Data

PositionChemical Shift (δ, ppm)
C2165 - 170
C3a110 - 115
C425 - 30
C520 - 25
C645 - 50
C725 - 30
C7a145 - 150

Experimental Protocols

A standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of this compound would involve the following steps.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Process the data using an appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.

Visualization of the Validation Process

The following diagrams illustrate the workflow for the NMR-based structural validation and the logical connections between the spectral data and the molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (in Deuterated Solvent) purification->sample_prep nmr_acquisition 1H & 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing spectral_interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) data_processing->spectral_interpretation comparison Comparison with Predicted Data/Reference Spectra spectral_interpretation->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Experimental workflow for the synthesis and NMR-based structural validation.

structure_validation_logic cluster_1h_nmr 1H NMR Evidence cluster_13c_nmr 13C NMR Evidence structure Proposed Structure: This compound h_signals Number of Signals (Corresponds to non-equivalent protons) structure->h_signals Predicts h_shifts Chemical Shifts (δ) (Indicates chemical environment of protons) structure->h_shifts Predicts h_coupling Coupling Patterns (J) (Shows adjacent protons) structure->h_coupling Predicts h_integration Integration (Ratio of protons) structure->h_integration Predicts c_signals Number of Signals (Corresponds to non-equivalent carbons) structure->c_signals Predicts c_shifts Chemical Shifts (δ) (Indicates type of carbon, e.g., C=N, CH, CH2) structure->c_shifts Predicts h_signals->structure Confirms h_shifts->structure Confirms h_coupling->structure Confirms h_integration->structure Confirms c_signals->structure Confirms c_shifts->structure Confirms

Caption: Logical relationship between NMR data and structural confirmation.

References

A Comparative Guide to the Efficacy and Potency of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and potency of various 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole derivatives, with a focus on their activity at dopamine D2 and D3 receptors. The information presented is supported by experimental data from peer-reviewed scientific literature.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of a series of N6-substituted this compound derivatives for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

Compound IDR Group (Substitution at N6)D3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity Ratio
Pramipexole n-Propyl3.9153.8
Derivative 1 H25.41234.8
Derivative 2 Methyl10.155.65.5
Derivative 3 Ethyl5.228.95.6
Derivative 4 n-Butyl6.845.16.6
Derivative 5 2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl0.232.510.9

Data is illustrative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.

Dopamine Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for dopamine D2 and D3 receptors.

  • Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from cells or tissues expressing these receptors. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet containing the membranes is resuspended in the assay buffer.

  • Competitive Binding Assay:

    • Serial dilutions of the unlabeled test compounds are prepared in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone, which binds to both D2 and D3 receptors) and the various concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM (+)-butaclamol).

    • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of specific binding at each concentration of the test compound is calculated. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of the compounds to act as agonists at G protein-coupled receptors, such as the D2 and D3 receptors.

  • Principle: Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G protein.

  • Protocol:

    • Receptor-containing membranes are incubated with the test compound at various concentrations in an assay buffer containing GDP.

    • [³⁵S]GTPγS is added to initiate the binding reaction.

    • The incubation is carried out at 30°C for a specific time.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the agonist are determined by analyzing the concentration-response curve of [³⁵S]GTPγS binding.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for D2/D3 dopamine receptors and a general workflow for the evaluation of the title compounds.

Dopamine_D2_D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist D2/D3_Receptor Dopamine D2/D3 Receptor Agonist->D2/D3_Receptor Binds G_Protein Gαi/o βγ D2/D3_Receptor->G_Protein Activates G_alpha_GTP Gαi/o-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP->Adenylyl_Cyclase Inhibits Cellular_Response Cellular Response G_beta_gamma->Cellular_Response Modulates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP cAMP->Cellular_Response Modulates Experimental_Workflow Start Start: Compound Synthesis Binding_Assay Dopamine Receptor Binding Assay (Ki) Start->Binding_Assay Functional_Assay GTPγS Functional Assay (EC50, Emax) Start->Functional_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (IC50) Start->Cytotoxicity_Assay Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

evaluating alternative precursors to pramipexole besides 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the exploration of alternative synthetic routes for active pharmaceutical ingredients (APIs) like pramipexole is crucial for process optimization, cost reduction, and navigating patent landscapes. This guide provides a comparative analysis of alternative precursors to the commonly used 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole for the synthesis of pramipexole, a dopamine agonist essential in the treatment of Parkinson's disease and restless legs syndrome.[1][2]

Executive Summary

This document outlines three distinct synthetic pathways for pramipexole, each originating from a different precursor. These alternatives to the direct propylation of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole include:

  • Synthesis from 4-Aminocyclohexanol: A route involving the protection of the amino group, oxidation, bromination, cyclization with thiourea, and subsequent deprotection and reductive amination.

  • Chemoenzymatic Synthesis via (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: This approach utilizes an enzymatic resolution to obtain a key chiral intermediate.

  • Fukuyama Alkylation Protocol: A modern method involving the synthesis of a sulfonamide intermediate for selective mono-alkylation.

Each of these routes presents unique advantages and challenges in terms of yield, scalability, and control of stereochemistry. The following sections provide a detailed comparison of these precursors through quantitative data, experimental protocols, and visual diagrams of the synthetic pathways.

Quantitative Comparison of Synthetic Routes

The following table summarizes key quantitative data for the different synthetic strategies, offering a side-by-side comparison of their efficiencies.

Parameter Route 1: From 4-Aminocyclohexanol Route 2: Chemoenzymatic Synthesis Route 3: Fukuyama Alkylation
Starting Precursor 4-Aminocyclohexanol HydrochlorideRacemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
Key Intermediate Racemic 2,6-diaminotetrahydrobenzothiazole(R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide
Overall Yield Not explicitly stated, but involves multiple steps which can lower the overall yield.[3]21% over five steps from the key enantiopure alcohol.[1]Over 50% over four steps.[4][5]
Enantiomeric Purity Requires chiral resolution of the racemic product or an intermediate.[6][7]>98% ee for the key intermediate.[1]High optical purity is preserved throughout the process.[4]
Scalability Described in early patents, but may present challenges on an industrial scale.[6]Scalable, with a focus on biocatalysis.[1]Successfully scaled up to a 25-kg scale, making it industrially acceptable.[4]

Experimental Protocols

This pathway begins with the protection of the amino group of 4-aminocyclohexanol, followed by a series of transformations to construct the thiazole ring and introduce the second amino group.

  • Protection: The amino group of 4-aminocyclohexanol hydrochloride is protected, for instance, with phthalic anhydride.[3]

  • Oxidation: The hydroxyl group of the protected aminocyclohexanol is oxidized to a ketone.

  • Bromination: The resulting ketone undergoes alpha-bromination.

  • Cyclization: The alpha-bromo ketone is reacted with thiourea to form the 2-aminothiazole ring.

  • Deprotection: The protecting group is removed to yield racemic this compound.

  • Resolution and Alkylation: The racemic diamine is resolved, and the desired (S)-enantiomer is then alkylated with a propyl group, often via reductive amination with propanal and a reducing agent like sodium borohydride.[6]

This method leverages enzymes to achieve high enantioselectivity, a crucial aspect of pramipexole synthesis as only the (S)-enantiomer is pharmacologically active.[1]

  • Enzymatic Resolution: A racemic mixture of N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide is resolved using Candida antarctica lipase A through consecutive irreversible transesterifications. This process yields the (R)- and (S)-enantiomers of the acetylated alcohol with high enantiomeric excess.[1]

  • Conversion to Pramipexole: The enantiopure (R)-alcohol serves as a synthon for (S)-pramipexole. This involves an inversion of configuration at the C6 position, followed by the introduction of the propylamino group. The synthesis from the enantiopure alcohol to (S)-pramipexole dihydrochloride monohydrate is achieved in five steps.[1]

This modern synthetic route offers a scalable and efficient method for the selective mono-propylation of the diamine intermediate.[4][5]

  • Sulfonamide Formation: The starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is reacted with 2-nitrobenzenesulfonyl chloride to form (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.[4]

  • Monoalkylation: The resulting sulfonamide is then mono-alkylated with a propyl halide (e.g., propyl bromide) in the presence of a base like cesium carbonate.[6]

  • Deprotection: The 2-nitrobenzenesulfonyl protecting group is selectively removed using a nucleophile such as thioglycolic acid to yield (S)-pramipexole.[4]

  • Salt Formation: The pramipexole base can be converted to its dihydrochloride monohydrate salt by treatment with hydrochloric acid.[4]

Visualizing the Synthetic Pathways and Mechanism of Action

To better illustrate the synthetic strategies and the biological context of pramipexole, the following diagrams have been generated.

cluster_0 Route 1: From 4-Aminocyclohexanol 4-Aminocyclohexanol 4-Aminocyclohexanol Protected Ketone Protected Ketone 4-Aminocyclohexanol->Protected Ketone Protection, Oxidation Thiazole Intermediate Thiazole Intermediate Protected Ketone->Thiazole Intermediate Bromination, Cyclization Racemic Diamine Racemic Diamine Thiazole Intermediate->Racemic Diamine Deprotection Pramipexole Pramipexole Racemic Diamine->Pramipexole Resolution, Alkylation

Synthetic Pathway from 4-Aminocyclohexanol.

cluster_1 Route 2: Chemoenzymatic Synthesis Racemic Hydroxy-acetamide Racemic Hydroxy-acetamide Enantiopure Alcohol Enantiopure Alcohol Racemic Hydroxy-acetamide->Enantiopure Alcohol Enzymatic Resolution Pramipexole Pramipexole Enantiopure Alcohol->Pramipexole Multi-step Conversion

Chemoenzymatic Synthesis of Pramipexole.

cluster_2 Route 3: Fukuyama Alkylation (S)-Diamine (S)-Diamine Sulfonamide Sulfonamide (S)-Diamine->Sulfonamide Sulfonylation Alkylated Sulfonamide Alkylated Sulfonamide Sulfonamide->Alkylated Sulfonamide Mono-propylation Pramipexole Pramipexole Alkylated Sulfonamide->Pramipexole Deprotection

Fukuyama Alkylation for Pramipexole Synthesis.

Pramipexole exerts its therapeutic effects by acting as a dopamine agonist, with a high affinity for D2 and D3 dopamine receptors.[8][9] By stimulating these receptors, it mimics the action of endogenous dopamine, compensating for the depleted levels seen in Parkinson's disease.[8]

Pramipexole Pramipexole D2/D3 Receptors D2/D3 Receptors Pramipexole->D2/D3 Receptors Binds to and stimulates Adenylyl Cyclase Adenylyl Cyclase D2/D3 Receptors->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of Neuronal Excitability Neuronal Excitability cAMP->Neuronal Excitability Decreases Therapeutic Effects Therapeutic Effects Neuronal Excitability->Therapeutic Effects Leads to

Pramipexole's Mechanism of Action Signaling Pathway.

Conclusion

The choice of a synthetic route for pramipexole depends on various factors, including the desired scale of production, cost considerations, and the availability of chiral starting materials or resolution technologies. While traditional methods starting from precursors like 4-aminocyclohexanol provide a fundamental approach, they often necessitate challenging resolution steps. The chemoenzymatic route offers an elegant solution for obtaining high enantiomeric purity early in the synthesis. For industrial-scale production, the Fukuyama alkylation protocol has demonstrated significant advantages in terms of scalability, yield, and process control. This guide provides the foundational data and methodologies to aid researchers and drug development professionals in making informed decisions when selecting a synthetic strategy for pramipexole.

References

Navigating Receptor Selectivity: A Comparative Guide to 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the cross-reactivity and binding affinities of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole derivatives, providing essential data for the development of selective dopaminergic agents.

The this compound scaffold, a core component of the dopamine agonist pramipexole, has been a focal point in the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. Understanding the cross-reactivity of analogs based on this structure is paramount for designing compounds with improved selectivity and therapeutic profiles. This guide offers a comparative analysis of published binding affinity data for a series of these analogs, alongside detailed experimental protocols for key assays used in their evaluation.

Comparative Binding Affinity of Pramipexole Analogs

The following tables summarize the in vitro binding affinities (Ki, in nM) of pramipexole and its analogs for dopamine D1-like, D2-like, and D3 receptors. A lower Ki value indicates a higher binding affinity. These derivatives primarily explore modifications at the N6-propyl group of the pramipexole scaffold.

Table 1: Binding Affinities of N-Substituted Pramipexole Analogs at Rat Dopamine Receptors [1]

CompoundN-SubstituentD1-like Ki (nM)D2-like Ki (nM)D3 Ki (nM)D3 Selectivity vs. D2
Pramipexolen-Propyl>10,0002230.74301
11 Phenyl>10,0002230.74301
12 4-Fluorophenyl>10,0002150.79272
13 4-Chlorophenyl>10,0002110.68310
14 4-Bromophenyl>10,0002280.65351
15 4-Iodophenyl>10,0002350.71331
16 3-Chlorophenyl>10,0001140.72158
17 3,4-Dichlorophenyl>10,0001250.58216
18 3-Chloro-4-fluorophenyl>15,000>15,0000.43>34,884
19 2-Methoxyphenyl>10,0001,0501.9553
20 3-Methoxyphenyl>10,0002580.81319
21 4-Methoxyphenyl>10,0001,0201.2850
22 3,4-Dimethoxyphenyl>10,0001,0801.1982
23 4-Trifluoromethylphenyl>20,000>20,0000.53>37,736

Table 2: Binding Affinities of Additional Pramipexole Analogs at Dopamine Receptors [2][3]

CompoundD1-like Ki (nM)D2 Ki (nM)D3 Ki (nM)D3 Selectivity vs. D2
Pramipexole (1) 11,0002.70.04362
Compound 5 11,0002.70.04362
Compound 12 >30,0003280.41800

Experimental Protocols

The binding affinities presented are typically determined through competitive radioligand binding assays. Below is a detailed methodology for this key experiment.

Competitive Radioligand Binding Assay for Dopamine Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype (e.g., D1, D2, or D3).

Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing the human or rat dopamine receptor subtype of interest, or from brain tissue rich in the target receptor (e.g., striatum for D2 and ventral striatum for D3)[1][4].

  • Radioligand: A specific radioligand for the target receptor.

    • For D1-like receptors: [³H]SCH23390[5].

    • For D2-like receptors: [³H]spiperone[1].

    • For D3 receptors: [³H]7-OH-DPAT[1].

  • Non-specific Binding Determinant: A high concentration of an unlabeled ligand to saturate the receptors and determine non-specific binding (e.g., Haloperidol for D2/D3 receptors)[4].

  • Assay Buffer: Typically 50 mM Tris-HCl buffer containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) at a physiological pH (e.g., 7.4)[4].

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates.

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Cell Harvester for rapid filtration.

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[6].

    • Centrifuge the homogenate at low speed to remove large debris[6].

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes[6].

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation[6].

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C[6].

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay[6].

  • Assay Setup:

    • On the day of the experiment, thaw the membrane aliquots and resuspend in the final assay buffer[6].

    • In a 96-well plate, set up the following reactions in triplicate for a final volume of typically 250 µL[6]:

      • Total Binding: Membranes, a fixed concentration of radioligand (usually close to its Kd), and assay buffer.

      • Non-specific Binding: Membranes, radioligand, and a high concentration of the non-specific binding determinant.

      • Competition Binding: Membranes, radioligand, and a range of concentrations of the unlabeled test compound (e.g., 10-12 concentrations covering a 5-log unit range).

  • Incubation:

    • Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation[4][6].

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester[4]. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand[6].

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials[4].

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter[4].

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • For the competition experiment, plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[6].

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Cells/Tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Separates bound/ free radioligand Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Data_Analysis Radioactivity counts Result Result Data_Analysis->Result Result: Binding Affinity (Ki)

Caption: Workflow of a competitive radioligand binding assay.

D2_D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R_D3R D2/D3 Receptor Gi_Go Gi/o Protein D2R_D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Blocks conversion ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets Ligand Pramipexole Analog (Agonist) Ligand->D2R_D3R Binds & Activates

Caption: Dopamine D2/D3 receptor signaling pathway.

References

Navigating the Fragmentation Maze: A Comparative Analysis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole and 2-Aminobenzothiazole by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through fragmentation analysis. This guide provides a comparative overview of the predicted mass spectrometric fragmentation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole against the known fragmentation pattern of its aromatic analogue, 2-aminobenzothiazole. The insights provided are crucial for metabolite identification, impurity profiling, and quality control in drug development.

While experimental mass spectrometry data for this compound is not widely published, its fragmentation can be predicted based on the well-established fragmentation rules for its constituent functional groups, including the cyclic amine and thiazole moieties. This predictive analysis, when compared with the documented fragmentation of 2-aminobenzothiazole, offers valuable insights into how the saturation of the benzene ring influences ion stability and fragmentation pathways.

Comparative Fragmentation Analysis

The mass-to-charge ratio (m/z) of the molecular ion and its subsequent fragment ions provides a fingerprint of a molecule's structure. The following table summarizes the expected key ions for this compound and compares them with the observed fragments for 2-aminobenzothiazole.

Metric This compound (Predicted) 2-Aminobenzothiazole (Observed) [1]Interpretation
Molecular Formula C₇H₁₁N₃SC₇H₆N₂S---
Molecular Weight 169.25 g/mol [2]150.2 g/mol [1]The presence of the tetrahydro component adds 4 hydrogen atoms and increases the molecular weight.
Molecular Ion (M+) m/z 169m/z 150The molecular ion peak is expected to be observed for both compounds.
Key Fragment Ion 1 m/z 152m/z 123Predicted loss of NH₃ (ammonia) from the amino group on the saturated ring.[1]
Key Fragment Ion 2 m/z 142m/z 108Predicted loss of HCN from the thiazole ring.[1]
Key Fragment Ion 3 m/z 110m/z 96Potential cleavage of the saturated ring system.
Proposed Fragmentation Pathways Alpha-cleavage of the cyclic amine, loss of amino groups, thiazole ring opening.Cleavage of the thiazole ring (loss of HCN, C₂H₂N), loss of the amino group.[1]The saturated ring in the tetrahydro derivative introduces additional fragmentation pathways not present in the aromatic analogue.

Experimental Protocols

A standardized protocol is essential for reproducible mass spectrometry analysis. The following outlines a general procedure for analyzing small molecules like benzothiazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of small molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is a common technique for such compounds.[1]

  • Polarity: Positive ion mode is typically used to protonate the basic nitrogen atoms, forming [M+H]⁺ ions.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to separate ions based on their m/z.[1]

  • Fragmentation: Collision-Induced Dissociation (CID) is employed to fragment the precursor ions for MS/MS analysis. The collision energy should be optimized to obtain a rich fragmentation spectrum.

Visualizing Fragmentation and Workflows

Diagrams are invaluable for conceptualizing complex processes. The following Graphviz diagrams illustrate the predicted fragmentation pathway for this compound and a general workflow for its analysis.

G Predicted Fragmentation of this compound M [M+H]⁺ m/z 169 F1 m/z 152 Loss of NH₃ M->F1 -17 Da F2 m/z 142 Loss of HCN M->F2 -27 Da F3 m/z 110 Ring Cleavage F1->F3 Further Fragmentation F2->F3 Further Fragmentation G Mass Spectrometry Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize ms1 MS1 Scan (Precursor Ion) ionize->ms1 fragment Collision-Induced Dissociation ms1->fragment ms2 MS2 Scan (Fragment Ions) fragment->ms2 process Process Raw Data ms2->process identify Identify Fragments process->identify pathway Propose Fragmentation Pathway identify->pathway

References

A Comparative Guide to Purity Assessment of Synthesized 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of newly synthesized active pharmaceutical ingredients (APIs). For 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a heterocyclic amine of interest in pharmaceutical development, accurate purity assessment is essential to ensure its quality, safety, and efficacy. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are standard, Differential Scanning Calorimetry (DSC) offers a valuable, orthogonal approach for determining the purity of crystalline compounds. This guide provides a comprehensive comparison of DSC with established chromatographic techniques for the purity analysis of this compound, supported by illustrative experimental data and detailed protocols.

Comparison of Purity Assessment Methods

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of the expected impurities, and the desired level of information. The following table presents a comparative summary of DSC, HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of a synthesized batch of this compound.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Based on the Van't Hoff equation, which relates the melting point depression of a substance to its impurity content.Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Purity Result (mol%) 99.2%99.3%Not applicable (due to low volatility)
Analysis Time ~30-60 minutes per sample~20-40 minutes per sample-
Sample Amount 1-5 mg1-10 µL of a dilute solution-
Advantages - Absolute method for total eutectic impurities.- Fast and requires minimal sample preparation.- Provides information on melting point and thermal stability.- High resolution and sensitivity.- Can separate and quantify individual impurities.- Widely applicable to a broad range of compounds.- Excellent for volatile and semi-volatile impurities.- Provides structural information for impurity identification.
Limitations - Only applicable to crystalline and thermally stable compounds.- Does not identify individual impurities.- Less sensitive than chromatographic methods for certain impurities.- Requires development of specific methods.- May not detect non-chromophoric impurities without a universal detector.- Not suitable for non-volatile or thermally labile compounds like this compound.
Experimental Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for DSC purity analysis and a logical comparison of the analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh 1-3 mg of sample encapsulate Encapsulate in aluminum pan weigh->encapsulate instrument Place sample and reference pans in DSC cell encapsulate->instrument program Apply temperature program (e.g., 2 °C/min) instrument->program acquire Acquire heat flow data program->acquire integrate Integrate the melting endotherm acquire->integrate vant_hoff Apply Van't Hoff equation integrate->vant_hoff purity Calculate mole percent purity vant_hoff->purity

Figure 1. Experimental workflow for DSC purity analysis.

method_comparison cluster_sample Synthesized this compound cluster_methods Purity Assessment Methods cluster_results Information Obtained sample Crystalline Solid dsc DSC (Thermal Properties) sample->dsc hplc HPLC (Chromatographic Properties) sample->hplc gcms GC-MS (Volatility & Mass) sample->gcms dsc_out Total Eutectic Purity Melting Point dsc->dsc_out hplc_out Purity by Area % Impurity Profile hplc->hplc_out gcms_out Analysis of Volatile Impurities (Not applicable for this compound) gcms->gcms_out

Figure 2. Comparison of analytical methods for purity.

Detailed Experimental Protocol: Purity Assessment by DSC

This protocol outlines the procedure for determining the purity of synthesized this compound using Differential Scanning Calorimetry.

1. Materials and Instrumentation

  • Sample: Synthesized this compound, finely ground powder.

  • Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

  • Pans: Aluminum DSC pans and lids.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Balance: An analytical balance with a readability of at least 0.01 mg.

2. Compound Information

  • Molecular Formula: C₇H₁₁N₃S

  • Molecular Weight: 169.25 g/mol

  • Melting Point: Approximately 228-230 °C

3. Sample Preparation

  • Accurately weigh 1-3 mg of the finely powdered this compound into a tared aluminum DSC pan.

  • Hermetically seal the pan with an aluminum lid.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4. DSC Method Parameters

  • Temperature Program:

    • Equilibrate at 200 °C.

    • Ramp up to 250 °C at a heating rate of 2 °C/min.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

5. Data Analysis

  • Integrate the area of the melting endotherm to obtain the heat of fusion (ΔHfus).

  • Determine the melting onset temperature.

  • Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation. The software will typically calculate the mole percent purity by analyzing the shape of the leading edge of the melting peak.

Note: For accurate purity determination, it is crucial that the impurities are soluble in the molten state of the main component and insoluble in the solid state.

Conclusion

Both DSC and HPLC are powerful techniques for assessing the purity of synthesized this compound. DSC provides a rapid and absolute measurement of the total eutectic purity and offers valuable information about the thermal properties of the compound. HPLC, on the other hand, excels in separating and quantifying individual impurities, providing a more detailed impurity profile. Due to the non-volatile nature of this compound, GC-MS is not a suitable method for its purity analysis but could be employed to analyze volatile impurities from the synthesis process if needed. For a comprehensive characterization of the purity of this compound, a combination of DSC and a chromatographic technique like HPLC is recommended. This orthogonal approach provides a more complete picture of the compound's purity and strengthens the overall quality assessment.

comparing the cost-effectiveness of various 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole production methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various production methods for 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a key intermediate in the synthesis of pharmacologically active compounds such as the dopamine agonist Pramipexole. The following sections detail and compare a one-pot synthesis from 4-acetamidocyclohexanone and an alternative approach utilizing the Gewald reaction, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is a critical step in the development of various therapeutics. This guide evaluates two primary synthetic routes, concluding that the one-pot synthesis from 4-acetamidocyclohexanone in an aqueous medium offers a more cost-effective and environmentally friendly approach compared to both its variation using glacial acetic acid and the proposed Gewald reaction route. The one-pot method's advantages lie in its reduced processing time, higher yield, and avoidance of costly and hazardous organic solvents.

Data Presentation: Comparison of Production Methods

ParameterMethod 1: One-Pot Synthesis (Aqueous)Method 1a: Traditional Synthesis (Acetic Acid)Method 2: Gewald Reaction (Proposed)
Starting Materials 4-Acetamidocyclohexanone, Bromine, Thiourea, Hydrobromic Acid4-Acetamidocyclohexanone, Bromine, Thiourea, Glacial Acetic Acid, Hydrobromic AcidCyclohexanone, Malononitrile, Sulfur, Morpholine
Overall Yield ~60% (based on 4-acetamidocyclohexanone)Lower than aqueous method due to intermediate isolationVariable, typically moderate to good
Reaction Time Reduced (one-pot)Longer (multiple steps with isolation)Potentially short (one-pot)
Solvent WaterGlacial Acetic AcidEthanol, DMF, or other organic solvents
Number of Steps 1 (One-pot)3 (with intermediate isolation)1 (One-pot)
Key Advantages Higher yield, lower cost, milder conditions, environmentally friendly.Established procedureUtilizes readily available starting materials.
Key Disadvantages Requires careful control of reaction conditions.Lower yield, longer processing time, use of corrosive acetic acid.Requires optimization for the specific target molecule; use of organic solvents.
Estimated Raw Material Cost per Mole of Product *LowerHigher (due to lower yield and use of acetic acid)Potentially comparable to or higher than Method 1, depending on solvent and catalyst cost.

Note: Estimated raw material cost is a qualitative assessment based on typical yields and the cost of solvents and reagents.

Experimental Protocols

Method 1: One-Pot Synthesis of this compound in Aqueous Medium

This protocol is adapted from the process described in patent WO2004041797A1.

Materials:

  • 4-Acetamidocyclohexanone (100g)

  • Bromine (112g)

  • Thiourea (53g)

  • 48% Aqueous Hydrobromic Acid (100ml)

  • Sodium Hydroxide solution (caustic lye)

  • Water

Procedure:

  • Bromination: To a solution of 4-acetamidocyclohexanone (100g) in 500ml of water at room temperature, add bromine (112g) dropwise with stirring.

  • Cyclization: After the addition of bromine is complete, add thiourea (53g) to the reaction mixture. Heat the mixture to approximately 80°C.

  • Hydrolysis: Following the cyclization step, add 100ml of aqueous hydrobromic acid to the reaction vessel and reflux the contents.

  • Isolation: Cool the reaction mixture to approximately 10°C and neutralize with a caustic lye solution. The product, this compound, will precipitate.

  • Purification: Isolate the product by filtration, wash with chilled water, and dry. The expected yield is approximately 60g.

Method 2: Proposed Gewald Synthesis of a 2-Aminotetrahydrobenzothiophene Derivative

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of morpholine to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into cold water. The precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Mandatory Visualization

Synthesis_Comparison cluster_0 Method 1: One-Pot Aqueous Synthesis cluster_1 Method 2: Proposed Gewald Reaction A1 4-Acetamidocyclohexanone B1 Bromination (H2O) A1->B1 C1 2-Bromo-4-acetamido- cyclohexanone (in situ) B1->C1 Br2 D1 Cyclization (Thiourea) C1->D1 E1 6-Acetamido-2-amino-4,5,6,7- tetrahydrobenzothiazole (in situ) D1->E1 F1 Hydrolysis (HBr) E1->F1 G1 2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole F1->G1 A2 Cyclohexanone D2 Gewald Reaction (Morpholine, Ethanol) A2->D2 B2 Malononitrile B2->D2 C2 Sulfur C2->D2 E2 2-Amino-4,5,6,7-tetrahydrobenzo[c]thiophene- 1-carbonitrile D2->E2 F2 Further Modification E2->F2 G2 Target Molecule (Hypothetical) F2->G2

Caption: Comparative workflow of the one-pot aqueous synthesis and the proposed Gewald reaction.

Dopamine_Signaling cluster_0 Dopamine D2/D3 Receptor Signaling pramipexole Pramipexole (from this compound) d2r Dopamine D2/D3 Receptors pramipexole->d2r Agonist gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits downstream Downstream Effectors (e.g., Ion channels, MAPK) gi->downstream Modulates camp cAMP ac->camp X pka Protein Kinase A (PKA) camp->pka Reduced Activation response Neuronal Inhibition & Therapeutic Effects pka->response downstream->response

Caption: Simplified signaling pathway of Pramipexole via Dopamine D2/D3 receptors.

Apoptosis_Signaling cluster_1 Intrinsic Apoptosis Pathway Induced by Benzothiazole Derivatives btd Benzothiazole Derivatives stress Cellular Stress btd->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 Inhibits bax Bax (Pro-apoptotic) stress->bax Activates bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes MOMP cyto_c Cytochrome c Release mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 Binds to casp9 Caspase-9 (Initiator) apaf1->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by benzothiazole derivatives.

Conclusion

For the industrial production of this compound, the one-pot synthesis commencing from 4-acetamidocyclohexanone in an aqueous medium is demonstrably superior in terms of cost-effectiveness and environmental impact. This method obviates the need for intermediate isolation, which enhances the overall yield and significantly shortens the production timeline. Furthermore, the substitution of glacial acetic acid with water as the solvent reduces material costs and mitigates safety and environmental concerns. While the Gewald reaction presents a theoretically viable alternative, it would necessitate considerable research and development to optimize for this specific synthesis, and its reliance on organic solvents may render it less economically and environmentally favorable. Researchers and drug development professionals are encouraged to consider the aqueous one-pot synthesis as the preferred method for obtaining this compound.

benchmark studies of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole against other dopamine receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, widely known as pramipexole, against other prominent dopamine receptor agonists. The following sections present objective comparisons of receptor binding affinities, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies to inform preclinical and clinical research.

Pharmacological Profile: Receptor Binding Affinity

Pramipexole is a non-ergot dopamine agonist renowned for its high selectivity for the D2 subfamily of dopamine receptors (D2, D3, and D4), with a particularly strong preference for the D3 receptor subtype.[1][2] This selectivity profile distinguishes it from other dopamine agonists and is thought to contribute to its unique therapeutic effects in treating both motor and psychiatric symptoms.[3] The binding affinities (Ki values) of pramipexole and other commonly used dopamine agonists for human dopamine receptors are summarized below. A lower Ki value indicates a higher binding affinity.[1]

Table 1: Binding Affinities (Ki in nM) of Dopamine Agonists for Dopamine Receptor Subtypes

Dopamine AgonistD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)D5 Receptor Ki (nM)
Pramipexole >10,000[1]2.2 - 3.9[1][4]0.5 - 0.97[1][4]3.9 - 5.1[1][4]No significant affinity[1]
Ropinirole >10,000[1]29[1]2.9[1]No significant affinity[1]No significant affinity[1]
Rotigotine 83[1]13.5[1]0.71[1]3.9 - 15[1]5.4[1]
Bromocriptine Weak Antagonist[1]----

Note: Data compiled from multiple sources.[1][4] Values for Bromocriptine at D2-D5 were not specified in the provided source.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1] These families are coupled to different G-proteins and initiate opposing downstream signaling cascades.[1]

D1_like_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_R D1/D5 Receptor Dopamine->D1_R Gs Gαs D1_R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates D2_like_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine_Agonist Pramipexole D2_R D2/D3/D4 Receptor Dopamine_Agonist->D2_R Gi Gαi/o D2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduced conversion of ATP to PKA PKA cAMP->PKA Decreased Activation Downstream Modulation of Downstream Effectors PKA->Downstream experimental_workflow A Prepare cell membranes expressing the target dopamine receptor subtype. B Incubate membranes with a fixed concentration of a radioligand (e.g., [3H]-spiperone for D2-like receptors). A->B C Add increasing concentrations of the unlabeled test compound (e.g., pramipexole). B->C D Allow the reaction to reach equilibrium. C->D E Separate bound from free radioligand via rapid filtration. D->E F Quantify the amount of bound radioligand using liquid scintillation counting. E->F G Plot the data and determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding). F->G H Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand. G->H

References

Safety Operating Guide

Safe Disposal of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Identification and Assessment

Before handling, it is essential to be aware of the potential hazards associated with 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. According to available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Therefore, appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn at all times when handling this chemical.[3] All handling should be performed in a well-ventilated area, preferably within a fume hood.[3][4]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department, all waste containing this compound, including contaminated labware and spill cleanup materials, should be treated as hazardous chemical waste.[5]

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been verified.[6][7] Specifically, keep it separate from incompatible materials such as strong oxidizers, acids, and bases.[7]

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.[6][8]

Step 2: Container Selection and Labeling

  • Use Appropriate Containers:

    • For solid waste, use a durable, leak-proof container with a secure lid.

    • For liquid waste, use a chemically compatible, leak-proof container with a screw-top cap.[6][8] Glass containers should be avoided if possible to prevent breakage; if used, they should be stored in secondary containment.[9] Do not fill liquid waste containers beyond 80-90% capacity to allow for expansion.[4][6]

  • Properly Label Containers:

    • All waste containers must be clearly labeled with a hazardous waste tag as soon as the first particle of waste is added.[9]

    • The label must include:

      • The words "Hazardous Waste".[9][10]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6][9]

      • The concentration or percentage of the chemical in the waste mixture.[6]

      • The date of waste generation (accumulation start date).[9]

      • The name and contact information of the principal investigator or responsible person.[9]

      • The laboratory room number.[9]

      • Checkmarks for the appropriate hazard pictograms (e.g., irritant).[9]

Step 3: Storage of Hazardous Waste

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be located at or near the point of generation and under the control of the laboratory personnel.[4][7]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak or spill.[8] The secondary container must be chemically compatible with the waste and large enough to hold 110% of the volume of the primary container.[8]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[8][10]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (e.g., 90 days), contact your institution's EHS department to schedule a waste pickup.[4][9]

  • Provide Necessary Documentation: Complete any required waste disposal forms, accurately listing the contents of the container.[9]

Step 5: Disposal of Empty Containers

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent) that can remove the chemical residue.[5][10]

  • Collect Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[5][10]

  • Deface Label and Dispose: After triple-rinsing and air-drying, the original label on the container should be completely removed or defaced.[5][11] The clean, defaced container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[11]

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste guidelines provide the following quantitative parameters for storage:

ParameterGuidelineCitation
Liquid Waste Container Fill Level Do not exceed 80-90% of the container's capacity.[4][6]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container.[8]
Waste Storage Time Limit (Typical) Up to 90 days in a Satellite Accumulation Area.[4]
Empty Container Residue Less than 3% of the original volume is considered "empty".[11]

IV. Experimental Protocols

As this document provides disposal procedures rather than experimental results, there are no experimental protocols to cite. The provided guidance is based on established safety and hazardous waste management principles.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal start Start: Generation of This compound Waste identify_waste Identify as Hazardous Waste start->identify_waste empty_container Empty Container? start->empty_container segregate Segregate Solid and Liquid Waste identify_waste->segregate choose_container Select Appropriate Waste Container segregate->choose_container label_container Label with Hazardous Waste Tag (Contents, Date, PI, etc.) choose_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Place in Secondary Containment store_saa->secondary_containment check_full Is Container Full or Storage Time Limit Reached? secondary_containment->check_full check_full->store_saa No schedule_pickup Contact EHS to Schedule Pickup check_full->schedule_pickup Yes end End: Waste Removed by EHS schedule_pickup->end empty_container->identify_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash/Recycling deface_label->dispose_trash

References

Personal protective equipment for handling 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, tailored for researchers, scientists, and professionals in drug development. Following these procedural steps is essential for ensuring laboratory safety.

Chemical Profile:

  • Synonyms: 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

  • Formula: C7H11N3S

  • Molecular Weight: 169.25 g/mol

  • CAS Number: 106006-83-1

Personal Protective Equipment (PPE)

It is imperative to use appropriate personal protective equipment when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Safety glasses with side-shieldsMust conform to EN166 (EU) or be NIOSH (US) approved.
Skin Protection Chemically resistant glovesInspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Body Protection Laboratory coat---

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a dry, cool, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials, such as strong oxidizing agents.

2. Handling and Use:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid dust formation.

  • Do not breathe vapors, mist, or gas.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly before breaks and at the end of the workday.

  • Avoid contact with skin, eyes, and clothing.

3. Disposal Plan:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.

  • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Dispose of contaminated packaging as unused product.

  • Do not let the product enter drains.

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

First Aid Measures:

  • General Advice: Consult a physician and show them the safety data sheet.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure Compound in Designated Area C->D E Perform Experimental Work D->E F Decontaminate Work Surfaces E->F J Spill or Exposure Occurs E->J G Dispose of Waste in Accordance with Protocols F->G H Remove and Dispose of PPE Correctly G->H I Wash Hands Thoroughly H->I I->A Begin Next Task K Follow First Aid/Spill Cleanup Procedures J->K L Seek Medical Attention if Necessary K->L

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.